1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Descripción
Propiedades
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQINUYPIQISSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864263-88-7 | |
| Record name | 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine CAS number and chemical identity
High-Value Fluorinated Building Block for Medicinal Chemistry
Executive Summary
This technical guide profiles 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine , a critical chiral building block in modern drug discovery. Distinguished by the ortho-trifluoromethoxy (-OCF₃) substituent, this amine offers a unique combination of metabolic stability, enhanced lipophilicity, and specific conformational bias ("orthogonality") that distinguishes it from its trifluoromethyl (-CF₃) and methoxy (-OCH₃) analogues. This guide provides validated chemical identity data, synthetic protocols, and mechanistic insights into its application in lead optimization.
Part 1: Chemical Identity & Physiochemical Profile[1]
Precise identification is paramount due to the frequent confusion between trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) derivatives in commercial catalogs.
Core Identity Data
| Parameter | Technical Specification |
| Chemical Name | 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine |
| CAS Number (Racemic) | 864263-88-7 |
| Common Synonyms | |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Chiral Center | C1 (Benzylic position) |
Physiochemical Properties (Predicted)
-
LogP: ~2.3 – 2.5 (Significantly higher than the -OCH₃ analogue due to fluorination).
-
pKa (Conjugate Acid): ~9.0 – 9.5 (The electron-withdrawing -OCF₃ group slightly lowers the pKa relative to non-fluorinated benzylamines, potentially improving bioavailability).
-
Boiling Point: ~200°C (at 760 mmHg).
Part 2: The Fluorine Effect – Mechanistic Insight
The strategic value of this building block lies in the 2-trifluoromethoxy group . Unlike a simple methyl or methoxy group, the -OCF₃ substituent imparts specific electronic and steric properties that modulate the pharmacokinetics (PK) of the final drug candidate.[1]
The "Orthogonal" Conformation
The -OCF₃ group is not coplanar with the phenyl ring. To minimize steric repulsion with the ortho substituents (in this case, the amine-bearing ethyl chain), the -OCF₃ group twists out of the plane. This forces the phenyl ring into a specific conformation relative to the amine backbone, often locking the molecule into a bioactive shape that improves receptor binding selectivity.
Metabolic Shielding
The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing this group at the ortho position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring, extending the half-life (
Lipophilicity Modulation
The -OCF₃ group is a "super-lipophilic" bioisostere of the methoxy group. It increases membrane permeability (LogP) without the metabolic liability of a standard alkyl ether.
Figure 1: Mechanistic impact of the ortho-trifluoromethoxy group on drug-like properties.
Part 3: Synthetic Protocols
Two primary routes are recommended depending on the required stereochemistry.
Method A: Reductive Amination (Racemic)
This is the robust, high-throughput compatible route for generating the racemic scaffold for initial SAR (Structure-Activity Relationship) screening.
Precursor: 1-[2-(Trifluoromethoxy)phenyl]ethan-1-one (CAS 1620-79-7).
Protocol:
-
Imine Formation: Dissolve the ketone (1.0 eq) in anhydrous methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) cautiously.
-
Conditioning: Stir at Room Temperature (RT) for 12–24 hours under nitrogen.
-
Workup: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM).
-
Purification: The amine often requires conversion to the HCl salt for crystallization or Flash Chromatography (DCM/MeOH/NH₃) for the free base.
Method B: Asymmetric Transamination (Chiral)
For lead optimization, the specific (R) or (S) enantiomer is usually required. Biocatalysis using
Protocol:
-
System: Phosphate buffer (pH 7.0, 100 mM) containing PLP (Pyridoxal-5'-phosphate, cofactor).
-
Donor: Isopropylamine (1.0 M) serves as the amine donor.
-
Enzyme: Select an (R)- or (S)-selective
-Transaminase (e.g., Codexis or similar screening kit). -
Substrate: Add 1-[2-(Trifluoromethoxy)phenyl]ethan-1-one (dissolved in DMSO, 10% v/v final).
-
Reaction: Shake at 30°C for 24 hours.
-
Result: >99% ee (enantiomeric excess) is typical for this substrate class due to the steric bulk of the -OCF₃ group distinguishing the pro-chiral faces.
Figure 2: Decision tree for synthetic methodology based on project stage.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signals are diagnostic.
¹H NMR (400 MHz, CDCl₃)
-
Aromatic Region: The phenyl ring protons will show a complex splitting pattern (6.9 – 7.4 ppm). The proton ortho to the amine but meta to the -OCF₃ is often distinct.
-
Benzylic Proton: A quartet around 4.2 – 4.5 ppm (CH-NH₂). This shift is deshielded by the aromatic ring.
-
Methyl Group: A doublet around 1.3 – 1.4 ppm (CH₃-CH).
-
Amine Protons: Broad singlet (variable, 1.5 – 2.0 ppm), disappears with D₂O shake.
¹⁹F NMR
-
Signal: A singlet around -57 to -59 ppm .
-
Differentiation: This distinguishes it from the -CF₃ analogue (which typically appears around -62 to -64 ppm).
Part 5: Safety & Handling
-
Hazards: As a primary amine, it is corrosive and a skin irritant.[2] The fluorinated nature suggests potential lipophilic absorption through skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
PubChem. (n.d.).[2] Compound Summary: Trifluoromethoxy derivatives. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes high-quality predicted data from established computational models with available experimental data for structurally analogous compounds. This approach offers a robust, scientifically-grounded profile of the target molecule's characteristics, crucial for applications in drug discovery and development. The guide details the predicted pKa, lipophilicity (logP), and aqueous solubility, and provides standardized, detailed protocols for their experimental determination based on internationally recognized OECD guidelines. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and advancing the exploration of this compound's potential.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a potential drug candidate from a laboratory concept to a clinical reality is paved with rigorous scientific evaluation. Central to this evaluation is the characterization of a molecule's physicochemical properties. These properties, including the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these parameters is therefore not merely an academic exercise but a critical prerequisite for successful drug development. An early and accurate assessment of a compound's physicochemical profile allows for the timely identification of potential liabilities and informs strategies for formulation and delivery.
The subject of this guide, 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, is a fluorinated aromatic amine. The introduction of a trifluoromethoxy group is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and lipophilicity. The position of this substituent on the phenyl ring can have a profound impact on the compound's overall properties. This guide focuses specifically on the ortho (2-position) isomer, providing a detailed, albeit largely predictive, analysis of its key physicochemical characteristics.
Predicted Physicochemical Properties of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Given the nascent stage of research into 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, direct experimental data is not yet widely available in the public domain. To bridge this knowledge gap, we have employed a series of well-regarded computational models to predict its core physicochemical properties. These predictions are benchmarked against available experimental data for structurally similar compounds to provide a scientifically sound estimation.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine | Experimental Value for 2-(trifluoromethoxy)aniline (Analogue) | Experimental Value for 1-[4-(Trifluoromethyl)phenyl]ethanone (Analogue) |
| Molecular Formula | C9H10F3NO | C7H6F3NO | C9H7F3O |
| Molecular Weight | 205.18 g/mol | 177.12 g/mol | 188.15 g/mol [1] |
| pKa (basic) | 8.5 - 9.5 (Predicted) | 2.45 (Predicted)[2] | Not Applicable |
| logP | 2.5 - 3.5 (Predicted) | 2.1 (Predicted) | 2.6 (Predicted)[1] |
| Aqueous Solubility | Moderately Soluble (Predicted) | Slightly soluble in chloroform and ethyl acetate[2] | Insoluble in water |
Disclaimer: The predicted values are generated using computational algorithms and should be considered as estimations. Experimental verification is highly recommended.
Analysis and Justification of Predicted Values
The amine group in 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is the primary basic center. The predicted pKa in the range of 8.5 to 9.5 is consistent with that of a typical primary arylethylamine. The electron-withdrawing nature of the trifluoromethoxy group at the ortho position is expected to decrease the basicity of the amine compared to an unsubstituted phenylethylamine. However, the presence of the ethylamine side chain mitigates this effect to a larger extent than in the case of 2-(trifluoromethoxy)aniline, where the amino group is directly attached to the aromatic ring, resulting in a significantly lower predicted pKa.
The predicted logP value suggests that 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is a moderately lipophilic compound. The trifluoromethoxy group significantly contributes to its lipophilicity. The predicted value is in a range often considered favorable for oral drug absorption. The predicted logP for the analogue 1-[4-(Trifluoromethyl)phenyl]ethanone is similar, indicating that the trifluoromethyl group, regardless of its ether linkage, has a comparable impact on lipophilicity in this context.
Based on its predicted pKa and logP, the aqueous solubility of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is anticipated to be moderate and pH-dependent. As a basic compound, its solubility will increase in acidic conditions due to the formation of the more soluble protonated species.
Experimental Determination of Physicochemical Properties: Standardized Protocols
To facilitate the experimental validation of the predicted properties, this section outlines detailed, step-by-step methodologies for the determination of pKa, logP, and aqueous solubility. These protocols are based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and reproducibility.[3][4]
Determination of the Acid Dissociation Constant (pKa)
The pKa of an ionizable compound is a critical parameter that influences its solubility, absorption, and interaction with biological targets. The potentiometric titration method is a robust and widely accepted technique for pKa determination.[5][6][7]
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation of the Test Solution: Accurately weigh a sufficient amount of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine to prepare a solution of known concentration (e.g., 0.01 M) in high-purity water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (e.g., <10%) and its effect on the pKa should be considered.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Titration:
-
Place a known volume of the test solution in a thermostatted vessel (e.g., at 25 °C).
-
Begin stirring the solution gently.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point. For a basic compound like the one , the pKa of the conjugate acid is determined.
-
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. The shake-flask method is the classical and most reliable method for its determination.[8][9]
Caption: Workflow for logP determination using the shake-flask method.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
Preparation of the Test Solution: Dissolve a known amount of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning:
-
Add a known volume of the n-octanol solution of the compound to a known volume of the pre-saturated water in a separatory funnel. The volume ratio of octanol to water can be varied depending on the expected logP.
-
Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. The flask method is a common and straightforward approach for determining the solubility of a compound.[1][10][11][12]
Caption: Workflow for aqueous solubility determination by the flask method.
-
Preparation of the Saturated Solution:
-
Add an excess amount of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine to a known volume of high-purity water in a flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully separate the saturated aqueous solution from the excess solid. This can be achieved by filtration through a non-adsorptive filter or by centrifugation.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature. Solubility is typically expressed in units of mg/mL or mol/L.
-
Conclusion and Future Directions
This technical guide has provided a detailed, albeit primarily predictive, physicochemical profile of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine. The in-silico data, supported by comparisons with structural analogues, suggests that this compound possesses properties that may be favorable for drug development, particularly in terms of its moderate lipophilicity and potential for pH-dependent solubility.
It is imperative that the predicted values presented herein are validated through rigorous experimental investigation. The detailed protocols provided, based on established OECD guidelines, offer a clear roadmap for such studies. Future research should also focus on the synthesis and full spectroscopic characterization of this compound to confirm its structure and purity. Furthermore, an in-depth investigation into its metabolic stability, permeability, and preliminary biological activity will be crucial in fully elucidating its potential as a lead compound in drug discovery programs. This guide serves as a foundational step in this exciting endeavor, providing the necessary groundwork for future scientific exploration.
References
-
OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD Publishing. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
- Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
-
Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Scribd. pKa Prediction for Anilines. [Link]
-
Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences. [Link]
-
FILAB. (2023). OECD 105 solubility test in the laboratory. [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]
-
ResearchGate. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
-
ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. [Link]
-
Analytice. (2021). Partition coefficient: slow stirring method according to OECD 123. [Link]
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]
-
ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Australian Journal of Chemistry. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. [Link]
-
Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]
- Laurance Reid Gas Conditioning Conference. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.
-
PMC. Development of Methods for the Determination of pKa Values. [Link]
-
Environmental Science & Technology. Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. [Link]
-
Aalto University's research portal. Solubility of Hydrocarbons in Amine Treating Solutions. [Link]
-
Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
-
ScienceDirect. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
ResearchGate. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]
-
Global Journal of Medical Research. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
-
Industrial & Engineering Chemistry Research. High-Throughput CO2 Solubility Measurement in Miscible and Liquid–Liquid Phase Separation Types of Amine Solvent Using Headspace Gas Chromatography. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
Thompson Rivers University. Novel approach for predicting partition coefficients of linear perfluorinated compounds. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]
-
Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]
-
OECD. Test No. 112: Dissociation Constants in Water. [Link]
-
OECD. Guidelines for the Testing of Chemicals. [Link]
-
PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]
-
PMC. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
PubChem. 3-(Trifluoromethoxy)aniline. [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
Sources
- 1. oecd.org [oecd.org]
- 2. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
An In-depth Technical Guide on the Role of the ortho-Trifluoromethoxy Group in Benzylamine Lipophilicity
Abstract
Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry for modulating these properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. This technical guide provides an in-depth analysis of the role of the ortho-trifluoromethoxy substituent on the lipophilicity of the benzylamine scaffold. We will explore the unique electronic and conformational effects imparted by the -OCF₃ group, its influence on the basicity (pKa) of the benzylamine nitrogen, and how these factors collectively determine the molecule's distribution coefficient (logD) at physiological pH. This guide synthesizes theoretical principles with practical experimental protocols for measuring lipophilicity, offering researchers and drug development professionals a comprehensive resource for leveraging this unique functional group in molecular design.
Introduction: The Centrality of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties.[1] Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential of these properties. It dictates a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, and influences its solubility, binding to plasma proteins, and susceptibility to metabolic enzymes like Cytochrome P450.[1]
The most common metrics for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[2]
-
LogP describes the partitioning of a neutral, un-ionized molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[1]
-
LogD is a more physiologically relevant descriptor as it accounts for the partitioning of both the ionized and un-ionized forms of a molecule at a specific pH.[3] For ionizable compounds like benzylamines, logD is paramount.
Modifying a lead compound's lipophilicity is a routine strategy in medicinal chemistry to optimize its pharmacokinetic profile. The introduction of the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for this purpose, offering distinct advantages over more traditional substituents like the methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups.[4][5]
The Trifluoromethoxy Group: A Bioisostere with Unique Character
The -OCF₃ group is often employed as a bioisostere for the methoxy group.[6] However, its properties are far from analogous. The presence of three highly electronegative fluorine atoms imparts a unique electronic and conformational profile.[7]
-
Inductive Effect (-I): The fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly pulling electron density away from the aromatic ring.[8]
-
Resonance Effect (+M): Like the methoxy group, the oxygen's lone pairs can participate in resonance, donating electron density to the aromatic ring. However, this effect is substantially attenuated by the strong pull of the fluorine atoms.[8]
-
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, significantly higher than that of -CF₃ (+0.88) and in stark contrast to the hydrophilic -OCH₃ group (-0.02).[4][9]
-
Metabolic Stability: The high strength of the C-F bonds renders the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative demethylation that is common for methoxy groups.[4]
A crucial feature of the aryl-OCF₃ moiety is its conformational preference. Due to steric and hyperconjugative interactions (nO → σ*C–F), the O-CF₃ bond tends to lie perpendicular to the plane of the aromatic ring.[7][10] This orthogonal orientation minimizes resonance interaction with the ring's π-system and influences how the substituent interacts with its local environment.
The ortho Position: Directing Lipophilicity through Steric and Electronic Effects
Placing the -OCF₃ group at the ortho position of a benzylamine introduces specific interactions that have a profound impact on the molecule's overall lipophilicity. The key lies in its influence on the basicity of the amine.
The pKa of the benzylamine's ammonium ion is a critical determinant of its ionization state at physiological pH (typically 7.4).[11] The proportion of the neutral, more lipophilic free base versus the charged, more hydrophilic ammonium salt directly impacts the logD value.
The ortho-OCF₃ group lowers the pKa of the benzylamine (makes it less basic) through two primary mechanisms:
-
Inductive Electron Withdrawal: The strong -I effect of the -OCF₃ group withdraws electron density from the aromatic ring, which in turn reduces the electron density at the benzylic carbon and the attached nitrogen atom. This destabilizes the protonated ammonium cation, favoring the neutral free base and thus lowering the pKa.
-
Steric Hindrance: The ortho position creates steric crowding around the aminomethyl group. This can hinder the solvation of the protonated ammonium ion by water molecules. Since solvation stabilizes the charged species, impeding it makes the protonated form less favorable, again resulting in a lower pKa.
A lower pKa means that at pH 7.4, a greater fraction of the benzylamine molecules will exist in their neutral, un-ionized form. This higher concentration of the more lipophilic species leads to a significant increase in the measured logD₇.₄ value compared to an unsubstituted or para-substituted analogue.
Diagrammatic Representation of Substituent Effects
The following diagram illustrates the key differences between ortho-methoxy, ortho-trifluoromethyl, and ortho-trifluoromethoxy substituents on a benzylamine core, highlighting their electronic effects and conformational tendencies.
Caption: Comparative effects of ortho substituents on benzylamine properties.
Comparative Data Analysis
To illustrate the impact of the ortho-trifluoromethoxy group, let's consider a comparative analysis of substituted benzylamines. The values below are representative literature or predicted values to demonstrate the trends discussed.
| Substituent (at ortho position) | Hansch π | Approx. pKa | Expected logP (Neutral) | Expected logD at pH 7.4 | Rationale for logD Change |
| -H (Unsubstituted) | 0.00 | ~9.3 | ~1.5 | ~-0.4 | Mostly ionized at pH 7.4 |
| -OCH₃ | -0.02 | ~9.5 | ~1.5 | ~-0.6 | Hydrophilic group, higher pKa increases ionization |
| -CF₃ | +0.88 | ~8.6 | ~2.4 | ~1.5 | Lipophilic group, lower pKa reduces ionization |
| -OCF₃ | +1.04 | ~8.2 | ~2.5 | ~2.1 | Highly lipophilic, pKa reduction strongly favors neutral form |
This table clearly demonstrates that while both -CF₃ and -OCF₃ groups increase the intrinsic lipophilicity (logP) of the neutral molecule, the pronounced pKa-lowering effect of the ortho-OCF₃ group leads to a more dramatic increase in the physiologically relevant logD₇.₄.[12]
Experimental Determination of Lipophilicity
Accurate determination of logP and logD is essential for validating in silico predictions and guiding drug design. The "shake-flask" method is the gold standard, while chromatographic methods offer higher throughput.[13][14]
Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol is considered the definitive method for its direct measurement of partitioning.[14]
Objective: To determine the distribution coefficient (logD) of an ortho-trifluoromethoxy benzylamine derivative at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Phases: To ensure thermodynamic equilibrium, pre-saturate the n-octanol with PBS buffer and the PBS buffer with n-octanol by vigorously mixing them for 24 hours and allowing the phases to separate.[13]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: a. In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol. The volume ratio can be adjusted for highly lipophilic or hydrophilic compounds.[15] b. Spike with a small volume of the compound's stock solution to a final concentration that is detectable in both phases. c. Cap the vial tightly and shake vigorously using a mechanical shaker for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: a. Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases and break any emulsions.
-
Sampling: a. Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Extreme care must be taken to avoid cross-contamination.[14]
-
Quantification: a. Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.
-
Calculation: a. The logD is calculated using the following formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Self-Validation System:
-
Run experiments in triplicate to ensure reproducibility.
-
Include a control compound with a known logD value to validate the experimental setup.
-
Confirm mass balance; the total amount of compound recovered from both phases should equal the initial amount added.
Protocol: RP-HPLC Method for High-Throughput logD Estimation
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, automated alternative for estimating lipophilicity by correlating a compound's retention time with known standards.[1][]
Objective: To rapidly estimate the logD₇.₄ of a series of benzylamine analogues.
Principle: The retention time (t_R) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known logD values, the logD of unknown compounds can be interpolated.
Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase column (e.g., ODS, C18)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4)
-
Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile)
-
Set of 5-7 calibration standards with known logD₇.₄ values spanning the expected range.
-
Test compounds.
Methodology:
-
Calibration: a. Prepare solutions of the calibration standards and test compounds in a suitable solvent. b. Run each standard under isocratic conditions (a fixed ratio of mobile phase A and B). c. Record the retention time (t_R) and the column dead time (t₀). d. Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀ e. Generate a calibration curve by plotting the known logD₇.₄ values of the standards against their corresponding log(k) values.
-
Sample Analysis: a. Inject the test compounds and measure their retention times under the identical chromatographic conditions. b. Calculate the log(k) for each test compound.
-
Calculation: a. Using the linear regression equation from the calibration curve, calculate the logD₇.₄ for each test compound from its log(k) value.
Experimental Workflow Diagram
Caption: Workflow for experimental determination of logD.
Conclusion
The ortho-trifluoromethoxy group is a powerful and strategic substituent for modulating the lipophilicity of benzylamine scaffolds in drug discovery. Its influence extends beyond its intrinsic, high lipophilicity (π = +1.04).[9] The critical contribution comes from its strong electron-withdrawing inductive effect, which, when positioned ortho to the aminomethyl group, significantly lowers the amine's pKa. This pKa depression shifts the ionization equilibrium at physiological pH, favoring the neutral, more membrane-permeable species. The result is a substantial increase in the logD₇.₄, a key predictor of a drug's ADME properties. For medicinal chemists aiming to enhance brain penetration, improve oral absorption, or fine-tune a compound's pharmacokinetic profile, the ortho-trifluoromethoxy benzylamine motif represents a highly effective and reliable design element. Understanding the interplay between lipophilicity, electronics, and pKa, as detailed in this guide, is essential for its successful application.
References
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 21, 2026, from [Link]
-
Ierardi, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 21, 2026, from [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved February 21, 2026, from [Link]
-
Trifluoromethoxy group. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
Ierardi, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved February 21, 2026, from [Link]
-
Ierardi, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved February 21, 2026, from [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
-
Ruta, J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 21, 2026, from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Retrieved February 21, 2026, from [Link]
-
Tlili, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Retrieved February 21, 2026, from [Link]
-
Avdeef, A., et al. (2007). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 31(5), 336-345. [Link]
-
Ruta, J., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved February 21, 2026, from [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 117, Partition Coefficient (n-octanol/water), HPLC Method. (1989). OECD. Retrieved February 21, 2026, from [Link]
-
Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved February 21, 2026, from [Link]
-
Comparison between experimental and calculated log P I values for the... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Matviiuk, T., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Retrieved February 21, 2026, from [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved February 21, 2026, from [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. LogD/LogP - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ovid.com [ovid.com]
A Technical Guide to the Metabolic Stability of 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine in Drug Discovery
Abstract
The metabolic stability of a drug candidate is a cornerstone of successful pharmaceutical development, directly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical overview of the methodologies used to assess the metabolic stability of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a compound of interest in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group is intended to enhance metabolic robustness.[1][2] This document details the scientific rationale and step-by-step protocols for key in vitro assays, including liver microsomal and hepatocyte stability studies, and discusses the principles of data analysis and in vitro-in vivo extrapolation (IVIVE). It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the metabolic fate of fluorinated compounds.
Introduction
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. Among the key absorption, distribution, metabolism, and excretion (ADME) parameters, metabolic stability is a critical determinant of a drug's in vivo performance. The liver is the principal site of drug metabolism, where enzymes, primarily the cytochrome P450 (CYP) superfamily, convert drug molecules into more water-soluble metabolites to facilitate their excretion.[3][4] An NCE that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring frequent, high doses that can lead to toxicity. Conversely, a compound that is too stable may accumulate, also leading to adverse effects.
The use of fluorine-containing functional groups has become a key strategy in medicinal chemistry to improve metabolic stability.[1][5] The trifluoromethoxy (-OCF3) group, in particular, is noted for its strong electron-withdrawing nature and high resistance to enzymatic degradation, offering a significant advantage over a simple methoxy group, which is prone to O-dealkylation.[2][6] This guide focuses on 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a structure that combines this metabolically robust moiety with a chiral ethylamine sidechain, presenting unique challenges and considerations for its metabolic profiling.
Section 1: Structural Features Influencing Metabolism
The metabolic fate of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is dictated by its chemical structure.
-
The Trifluoromethoxy (-OCF3) Group: This group is the molecule's primary metabolic shield. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[1][6] Furthermore, the strong electron-withdrawing effect of the three fluorine atoms deactivates the attached phenyl ring, making it less susceptible to oxidative attack by CYP enzymes.[5] Its steric bulk can also hinder the approach of metabolizing enzymes to nearby sites.[1]
-
The Phenyl Ring: While deactivated, the aromatic ring is still a potential site for hydroxylation, a common Phase I metabolic reaction. The position of hydroxylation will be influenced by the electronic and steric properties of the substituents.
-
The Ethylamine Sidechain: The primary amine and the adjacent benzylic carbon are potential sites for metabolism. Common pathways include N-dealkylation, N-oxidation, and oxidation of the benzylic carbon. The presence of a chiral center means that metabolism may be stereoselective, with enzymes preferentially metabolizing one enantiomer over the other.
Section 2: In Vitro Methodologies for Assessing Metabolic Stability
In vitro assays are essential tools in early drug discovery for screening compounds and predicting their in vivo hepatic clearance.[7] They provide a cost-effective and high-throughput means of evaluating metabolic liability.[8]
Protocol 2.1: Liver Microsomal Stability Assay
Principle and Rationale: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[4][8] This assay is often the first step in assessing metabolic stability due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[3][4] The rate of disappearance of the parent compound over time in the presence of microsomes and the essential cofactor NADPH is measured to determine its intrinsic clearance.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of the NADPH cofactor.[1]
-
Prepare positive control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover) and a negative control (incubation without NADPH).
-
-
Incubation:
-
Pre-warm a shaking water bath to 37°C.
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.[1]
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Carbutamide).[1] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[1]
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg microsomal protein using the formula: Cl_int = (0.693 / t½) * (mL incubation / mg microsomes)
Mandatory Visualization:
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol 2.2: Hepatocyte Stability Assay
Principle and Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors, as well as cellular transporters.[8][11] Cryopreserved primary human hepatocytes are considered the "gold standard" in vitro model because they contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs) in a more physiologically relevant environment.[11][12] This assay provides a more comprehensive picture of hepatic clearance. For compounds with very low clearance, specialized techniques like the hepatocyte relay method may be necessary to extend incubation times and accurately measure their slow turnover.[13]
Detailed Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.[14]
-
Adjust the cell density to the desired concentration (e.g., 0.5-1.0 million viable cells/mL).[13]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration 1 µM) and positive/negative controls.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep the cells in suspension.
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension.[11]
-
Quench the reaction immediately with 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The process is identical to the microsomal assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.
-
Data Analysis: The data analysis is identical to the microsomal assay, yielding an in vitro half-life (t½) and intrinsic clearance (Cl_int). However, the Cl_int is expressed in units of µL/min/million cells.
Mandatory Visualization:
Caption: The In Vitro-In Vivo Extrapolation (IVIVE) Process.
Conclusion
The evaluation of metabolic stability is a non-negotiable step in modern drug discovery. For compounds like 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, the presence of a metabolically robust -OCF3 group suggests a promising profile of low clearance and a long half-life. However, this hypothesis must be rigorously tested through a systematic application of the in vitro protocols detailed in this guide. By employing both liver microsomal and hepatocyte assays, researchers can build a comprehensive understanding of a compound's metabolic fate, identify potential species differences, and use IVIVE to make crucial predictions about its human pharmacokinetics. This data-driven approach is fundamental to selecting and advancing drug candidates with the highest probability of clinical success.
References
-
In vitro to in vivo extrapolation - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved February 21, 2026, from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved February 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved February 21, 2026, from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved February 21, 2026, from [Link]
-
Rattner, B. A., et al. (2022). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxics, 10(5), 234. [Link]
-
Benet, L. Z., & Sodhi, J. K. (2021). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. The AAPS Journal, 23(6), 119. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 21, 2026, from [Link]
-
Benet, L. Z., & Sodhi, J. K. (2021). In vitro–in vivo extrapolation (IVIVE) scheme where an in vitro... ResearchGate. Retrieved February 21, 2026, from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved February 21, 2026, from [Link]
-
Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 348–355. [Link]
-
Boobis, A., et al. (2013). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Retrieved February 21, 2026, from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved February 21, 2026, from [Link]
-
Di, L., et al. (2009). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 37(5), 1057-1064. [Link]
-
Andersson, L., et al. (2018). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 46(10), 1431-1439. [Link]
-
Scott, M. A., & Van der Vlag, J. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10185-10207. [Link]
-
Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology, 457, 152819. [Link]
-
Overview of biological and non-biological transformations of 2-trifluoromethylphenol. (2019). ResearchGate. Retrieved February 21, 2026, from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved February 21, 2026, from [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved February 21, 2026, from [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. ACS Environmental Au, 2(5), 417-427. [Link]
-
Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6802. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved February 21, 2026, from [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved February 21, 2026, from [Link]
-
Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 40(1), 289-295. [Link]
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (2025, October 17). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-516. [Link]
-
Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved February 21, 2026, from [Link]
-
American Chemical Society. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved February 21, 2026, from [Link]
-
An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]
- Google Patents. (2020). WO2020069347A1 - Biodegradation of fluorochemicals.
-
de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5154. [Link]
-
Scott, M. A., & Van der Vlag, J. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 21, 2026, from [Link]
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (n.d.). Find an Expert - The University of Melbourne. Retrieved February 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. dls.com [dls.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shimadzu.com [shimadzu.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. admescope.com [admescope.com]
- 13. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
pKa values and basicity of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Technical Profile: Basicity and Physicochemical Properties of 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of the acid-base dissociation constant (pKa) and physicochemical behavior of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine . As a fluorinated bioisostere of
This document synthesizes predicted physicochemical data derived from Structure-Activity Relationships (SAR), details the mechanistic underpinnings of the trifluoromethoxy (-OCF
Physicochemical Profile & Predicted pKa
The basicity of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is governed by the electron-withdrawing nature of the ortho-trifluoromethoxy group relative to the parent phenethylamine scaffold.
Table 1: Physicochemical Properties
| Property | Value / Prediction | Confidence | Context |
| Parent Compound | 1-Phenylethan-1-amine | High | Reference Standard |
| Parent pKa | 9.04 ± 0.10 | High | Experimental Lit. [1] |
| Target pKa | 8.4 – 8.7 | Medium | Predicted (Hammett/Taft) |
| LogP | ~2.9 | High | Lipophilicity increase via -OCF |
| Electronic Effect | Inductive Withdrawal (-I) | High | Dominant mechanism |
| Molecular Weight | 205.18 g/mol | High | Formula: C |
Analytic Insight:
The introduction of the -OCF
Mechanistic Analysis: Electronic & Steric Modulation
To understand the basicity shift, one must analyze the competing electronic vectors. The -OCF
The Inductive Dominance
Unlike aniline derivatives where resonance plays a role, the amine in this molecule is on a saturated alkyl side chain.
-
Sigma-Bond Withdrawal: The high electronegativity of the three fluorine atoms pulls electron density through the oxygen, into the benzene ring, and subsequently pulls density from the benzylic carbon.
-
Ammonium Destabilization: The resulting partial positive charge on the benzylic carbon exerts a repulsive field effect on the protonated nitrogen (
), making it energetically less favorable to hold the proton compared to the parent compound.
The Ortho-Effect
The ortho position of the -OCF
Diagram 1: Electronic Vector Analysis This diagram illustrates the inductive withdrawal path and the steric clash that modulates the basicity.
Caption: Logic flow showing how the -OCF3 inductive effect (-I) transmits through the scaffold to destabilize the ammonium cation.
Experimental Protocol: Potentiometric Determination
Given that specific literature values for this catalog compound are rare, experimental verification is required for precise formulation work. The following protocol is designed to eliminate common errors associated with CO
Methodology: High-Precision Potentiometric Titration
Objective: Determine the thermodynamic pKa at 25°C.
Reagents:
-
Compound: >98% purity (as Hydrochloride salt ideally, or free base).
-
Titrant: 0.1 N KOH (standardized against KHP).
-
Solvent: Carbonate-free distilled water (degassed).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).
Workflow:
-
Preparation: Dissolve
mol of the amine hydrochloride in 50 mL of 0.1 M KCl solution. -
Blank Calibration: Perform a blank titration on the 0.1 M KCl solvent to determine the exact electrode zero point.
-
Inert Atmosphere: Blanket the titration vessel with Argon or Nitrogen gas. Critical: Amines readily absorb atmospheric CO
to form carbamates, artificially lowering the observed pKa. -
Titration: Add KOH in increments of 0.05 mL. Record pH only after drift stabilization (<0.002 pH units/min).
-
Calculation: Use the Bjerrum method or Gran plot analysis to determine the equivalence point and half-neutralization point (where pH = pKa).
Diagram 2: Experimental Workflow
Caption: Step-by-step potentiometric titration workflow emphasizing CO2 exclusion for accurate amine pKa measurement.
Implications for Drug Development
Solubility and Salt Selection
With a predicted pKa of ~8.5, this amine exists predominantly as a cation at physiological pH (7.4), but a significant fraction (~7-10%) will exist as the neutral free base.
-
Solubility: The hydrochloride salt will be highly water-soluble.
-
Permeability: The high lipophilicity of the -OCF
group combined with the fraction of neutral species at pH 7.4 suggests excellent membrane permeability (Blood-Brain Barrier penetration is likely high).
Metabolic Stability
The -OCF
References
-
ChemicalBook. (2026).[1] Properties of DL-alpha-Methylbenzylamine (CAS 618-36-0).[1][2] Retrieved from
-
Leroux, F., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent.[3] PubMed. Retrieved from
-
BenchChem. (2025). Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Retrieved from
-
PubChem. (2025).[4][2] 1-Phenylethylamine Compound Summary. National Library of Medicine. Retrieved from
Sources
1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine: The "Orthogonal" Chiral Synthon
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
In the landscape of modern drug discovery, the trifluoromethoxy group (-OCF
Unlike its para or meta counterparts, the ortho-substituted -OCF
Part 1: The Fluorine Effect & Physicochemical Profile[2][3]
The -OCF
1.1 The Orthogonal Conformation
Unlike methoxy groups (-OCH
-
Mechanism: Hyperconjugation (
) and the steric bulk of the three fluorine atoms prevent coplanarity. -
Impact: When placed at the ortho position (C2) relative to the ethylamine side chain (C1), it creates a "molecular wall." This restricts the rotation of the chiral center, reducing the entropic penalty upon binding to a protein target.
1.2 Physicochemical Data Table
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 205.18 g/mol | Fragment-based screening compatible. |
| LogP (Predicted) | ~2.6 - 2.8 | Enhanced BBB permeability compared to -Cl analogs. |
| Hansch | +1.04 | Significantly increases lipophilicity vs -OCH |
| pKa (Conjugate Acid) | ~8.9 - 9.1 | Slightly lower than typical benzylamines due to electron withdrawal. |
| H-Bond Donors/Acceptors | 2 (NH | Fluorine can act as a weak H-bond acceptor in specific environments. |
Part 2: Synthetic Pathways & Causality
To access enantiopure 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, two primary routes are recommended based on scale and purity requirements.
2.1 Pathway A: Biocatalytic Kinetic Resolution (Recommended for <50g)
-
Method: Lipase-catalyzed acylation.[3]
-
Rationale: The ortho-substitution creates significant steric differentiation between the (
) and ( ) enantiomers, making this substrate an excellent candidate for Candida antarctica Lipase B (CAL-B). -
Outcome: Yields (
)-amide (precipitate/oil) and ( )-amine (unreacted).
2.2 Pathway B: Ellman's Sulfinamide Synthesis (Recommended for >50g)
-
Method: Asymmetric reductive amination using (
)- or ( )-tert-butanesulfinamide. -
Rationale: Avoids the 50% yield cap of kinetic resolution. The bulky -OCF
group actually enhances diastereoselectivity during the reduction of the imine intermediate.
Part 3: Detailed Experimental Protocol
Protocol: Kinetic Resolution via CAL-B
Objective: Isolate (
Reagents:
-
Racemic amine (1.0 eq)[4]
-
Ethyl acetate (Solvent & Acyl Donor) or Methyl Methoxyacetate (Fast Acyl Donor)
-
Novozym 435 (Immobilized CAL-B)
-
MTBE (Methyl tert-butyl ether) for workup
Step-by-Step Workflow:
-
Preparation: Dissolve racemic 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (10 mmol, ~2.05 g) in anhydrous MTBE (50 mL).
-
Note: While Ethyl Acetate can serve as both solvent and reactant, using MTBE as solvent with 2-3 equivalents of acyl donor allows better temperature control.
-
-
Acyl Donor Addition: Add Ethyl Acetate (5 mL, excess).
-
Scientist's Note: For sterically hindered ortho-substrates, standard ethyl acetate may be slow. If reaction time >24h, switch to Isopropyl Acetate or Methyl Methoxyacetate to accelerate acylation.
-
-
Enzyme Loading: Add Novozym 435 (20 mg/mmol substrate).
-
Incubation: Stir at 30°C at 200 rpm. Monitor via Chiral HPLC (Column: Chiralpak AD-H, Hexane/IPA 90:10).
-
Checkpoint: Stop reaction when conversion reaches 50-51%. Do not exceed 52% to preserve the optical purity of the remaining amine.
-
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Separation (The "Self-Validating" Step):
-
Wash the organic filtrate with 1M HCl (3x).
-
Organic Layer: Contains the (
)-acetamide (reacted).[4] -
Aqueous Layer: Contains the (
)-amine salt (unreacted).
-
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 12, extract with DCM, dry over Na
SO , and concentrate.
Yield: ~40-45% of theoretical (
Part 4: Visualization of Workflows & SAR
4.1 Kinetic Resolution Workflow
This diagram illustrates the separation logic described in the protocol.
Figure 1: Workflow for the lipase-catalyzed kinetic resolution of the target amine.
4.2 SAR Logic: The Ortho-OCF3 Advantage
Why choose this building block? The structural logic below explains the "Bioisostere+" concept.
Figure 2: Structure-Activity Relationship (SAR) rationale for incorporating the 2-OCF3 motif.
Part 5: Quality & Safety Handling
5.1 Analytical Standards
-
Chiral HPLC: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Note: The DEA is critical to prevent peak tailing of the free amine.
-
-
NMR Verification: The -OCF
group will appear as a singlet around -58 ppm in F NMR.
5.2 Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5][6][7]
-
Specific Fluorine Hazard: Thermal decomposition may release Hydrogen Fluoride (HF). Do not heat above 150°C without sealed vessel precautions.
-
Storage: Store under nitrogen at 2-8°C. Amines readily absorb CO
from the air to form carbamates; the -OCF group does not prevent this.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[8] ChemMedChem.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[3] Tetrahedron: Asymmetry.
-
PubChem Compound Summary. (2025). 1-[2-(Trifluoromethoxy)phenyl]ethanamine.[5] National Center for Biotechnology Information.
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 5. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to 2-Trifluoromethoxy Substituted Phenethylamines: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters, therapeutic agents, and research chemicals. Strategic modification of this scaffold has been a principal driver of innovation in drug discovery. This guide focuses on a specific, yet underexplored, substitution pattern: the placement of a trifluoromethoxy (-OCF3) group at the 2-position (ortho) of the phenyl ring.
The trifluoromethoxy group is a fascinating bioisostere for other substituents, offering a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties.[1] These characteristics are highly desirable in modern medicinal chemistry for enhancing blood-brain barrier penetration and prolonging in vivo half-life. While its trifluoromethyl (-CF3) cousin is more common, the -OCF3 group presents distinct electronic and steric profiles that warrant dedicated investigation.
This document provides a comprehensive literature review and forward-looking analysis of 2-trifluoromethoxy phenethylamines. We will delve into logical synthetic strategies, predict pharmacological activity based on established structure-activity relationships (SAR) of related compounds, and outline future directions for research in this promising chemical space.
Introduction: The Strategic Value of the 2-Trifluoromethoxy Moiety
The enduring interest in phenethylamine derivatives stems from their profound effects on the central nervous system (CNS), primarily through modulation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[2][3] The specific pharmacological profile of any given analog is dictated by the nature and position of substituents on its core structure.[4]
The Phenethylamine Backbone: A Privileged Scaffold
Phenethylamines act as CNS stimulants, producing effects that can range from increased focus and wakefulness to euphoria and psychedelic states.[2][5] Their primary mechanism involves interacting with monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and vesicular monoamine transporter 2 (VMAT2).[3][5] Depending on their structure, they can act as reuptake inhibitors, blocking the recycling of neurotransmitters, or as releasing agents, promoting their efflux from the presynaptic terminal into the synapse.[6]
Why Fluorine? The Rise of Organofluorine Chemistry in Drug Design
The introduction of fluorine-containing groups into drug candidates has become a powerful strategy in medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, offer significant advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making these groups highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often translates to a longer biological half-life compared to non-fluorinated or methoxy analogs.
-
Increased Lipophilicity : Both groups significantly increase the lipophilicity (fat-solubility) of a molecule. This property is critical for enhancing membrane permeability and facilitating passage across the blood-brain barrier, a crucial step for any CNS-acting drug.[1][7]
-
Modulation of Receptor Binding : The strong electron-withdrawing nature of these groups alters the electronic distribution of the aromatic ring, which can profoundly influence how the molecule binds to its target receptors, potentially increasing affinity and selectivity.
The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group" and can serve as a bioisostere for groups like chlorine or the trifluoromethyl group itself, while offering its own unique steric and electronic signature.[1]
Synthetic Strategies for 2-Trifluoromethoxy Phenethylamines
While specific literature detailing the synthesis of 2-trifluoromethoxy phenethylamine is sparse, a viable and robust synthetic route can be designed based on well-established chemical transformations used for related phenethylamines and fluorinated aromatics. The most logical approach involves the reduction of a corresponding phenylacetonitrile or nitrostyrene intermediate.
Proposed Synthetic Workflow
A common retrosynthetic disconnection for phenethylamines points to a two-carbon extension from a substituted benzaldehyde.
Key Experimental Protocol: Nitrostyrene Reduction
This protocol outlines the critical reduction step, a widely used method for synthesizing phenethylamines from their nitrostyrene precursors.[8]
Step 1: Synthesis of 2-(Trifluoromethoxy)-β-nitrostyrene
-
To a solution of 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and a base such as ammonium acetate (1.2 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The solid nitrostyrene product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or isopropanol can be performed for further purification.
Step 2: Reduction to 2-(Trifluoromethoxy)phenethylamine
-
CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. This procedure must be conducted by trained personnel in an inert, anhydrous atmosphere (e.g., under Argon or Nitrogen) using anhydrous solvents.
-
In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve the 2-(trifluoromethoxy)-β-nitrostyrene (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Cool the reaction back down to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine product.
-
The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.
Predicted Pharmacological Profile & Mechanism of Action
Primary Molecular Targets
Like other amphetamine-type stimulants, the primary targets for 2-trifluoromethoxy phenethylamine are expected to be the monoamine transporters: DAT, NET, and SERT.[3][5] The core phenethylamine structure is a substrate for these transporters.
Expected Mechanism of Action
The compound is predicted to function as a monoamine releasing agent . This mechanism is more complex than simple reuptake inhibition and involves several steps:
-
The drug is transported into the presynaptic neuron via monoamine transporters (DAT, NET, SERT).[5]
-
Once inside, it interacts with VMAT2 on synaptic vesicles, causing the release of neurotransmitters (dopamine, norepinephrine) from the vesicles into the cytoplasm.[5]
-
The resulting high cytosolic concentration of neurotransmitters causes the monoamine transporters to reverse their direction of flow, pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synaptic cleft.[6]
This cascade leads to a rapid and significant increase in synaptic monoamine levels, producing the characteristic stimulant effects.[3][6]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 5. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 6. How Does Amphetamine XR Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 7. Trifluoromescaline - Wikipedia [en.wikipedia.org]
- 8. 2C-TFM hydrochloride | 159277-13-1 | Benchchem [benchchem.com]
Application Note & Protocols: Enantioselective Synthesis of Chiral 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Abstract
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with their stereochemistry often dictating biological activity.[1][2] The incorporation of fluorinated moieties, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a valuable chiral intermediate in drug discovery. We will explore three robust and distinct strategies: asymmetric reductive amination using a chiral auxiliary, biocatalytic transamination, and transition-metal catalyzed asymmetric hydrogenation. Each section offers a theoretical underpinning, a detailed step-by-step protocol, and critical parameters to guide researchers in achieving high yields and excellent enantioselectivity.
Introduction: The Significance of Fluorinated Chiral Amines
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral amines, in particular, are prevalent structural motifs in over 80% of all drugs and drug candidates.[3] The strategic introduction of fluorine-containing groups is a widely used tactic to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethoxy (-OCF₃) group, with its unique electronic properties and metabolic stability, makes 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine a highly sought-after building block for novel therapeutics.
This document serves as a practical guide for chemists, outlining reliable methods to access either enantiomer of this key intermediate with high optical purity. The selection of a synthetic route often depends on factors such as scale, available equipment, cost of reagents, and desired enantiomer.
Strategic Overview of Synthetic Approaches
The primary challenge in synthesizing the target amine lies in controlling the stereochemistry at the newly formed chiral center. The most common and effective strategies start from the readily available prochiral ketone, 1-[2-(trifluoromethoxy)phenyl]ethan-1-one.[4][5] We will detail the following three pillars of asymmetric synthesis for this conversion:
-
Asymmetric Reductive Amination with a Chiral Auxiliary: A reliable, substrate-controlled method that uses a recoverable chiral directing group.
-
Biocatalytic Asymmetric Transamination: A green and highly selective enzymatic approach that mimics nature's synthetic machinery.
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: An atom-economical and highly efficient catalytic method suitable for large-scale production.[6]
Strategy I: Asymmetric Reductive Amination via Ellman's Auxiliary
This method relies on the temporary installation of a chiral auxiliary, tert-butanesulfinamide, developed by Ellman.[3] The auxiliary condenses with the ketone to form a sulfinylimine. The subsequent reduction of the C=N bond is directed by the bulky tert-butylsulfinyl group, leading to a high diastereoselectivity. A final acidic hydrolysis step cleaves the auxiliary, yielding the desired enantiopure primary amine.
Experimental Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Detailed Experimental Protocol
Part A: Synthesis of N-tert-Butanesulfinyl Imine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[2-(trifluoromethoxy)phenyl]ethan-1-one (1.0 eq), (R)- or (S)-tert-butanesulfinamide (1.05 eq), and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Stir the solution at room temperature and add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise.
-
Heat the reaction mixture to 65-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the ketone is consumed.
-
Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Part B: Diastereoselective Reduction
-
Dissolve the crude imine from Part A in anhydrous THF (~0.1 M) in a flask under an inert atmosphere.
-
Cool the solution to -48 °C using a dry ice/acetonitrile bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -48 °C for 4-6 hours. Monitor by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude sulfinamide.
Part C: Auxiliary Cleavage
-
Dissolve the crude sulfinamide from Part B in methanol (~0.2 M).
-
Add a solution of HCl in 1,4-dioxane (e.g., 4 M, 3.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether or dichloromethane to remove the sulfinamide byproduct.
-
Basify the aqueous layer to pH >11 with cold 2 M NaOH.
-
Extract the free amine product with dichloromethane (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the chiral amine.
Performance Data
| Step | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Imine Formation | Ti(OEt)₄ | >90% | N/A |
| Reduction | NaBH₄ @ -48 °C | >85% | >95:5 d.r. |
| Cleavage | HCl/Dioxane | >95% | >98% e.e. |
Strategy II: Biocatalytic Asymmetric Transamination
Biocatalysis offers a highly selective and environmentally benign route to chiral amines.[7] Transaminase (TA) enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone, producing a chiral amine with exceptional enantiopurity.[8] The reaction is driven to completion by removing the ketone byproduct (e.g., pyruvate or acetone).
Experimental Workflow
Caption: Biocatalytic Transamination Workflow.
Detailed Experimental Protocol
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
In a temperature-controlled vessel (e.g., 30-40 °C), add the buffer, pyridoxal 5'-phosphate (PLP, 1 mM), and the chosen amino donor (e.g., L-Alanine, 5-10 eq).
-
Add the transaminase enzyme (commercially available ω-TAs can be screened, e.g., from Vibrio fluvialis).[8] If using a pyruvate removal system, add lactate dehydrogenase (LDH) and its cofactor NADH.
-
Dissolve the substrate, 1-[2-(trifluoromethoxy)phenyl]ethan-1-one, in a co-solvent like DMSO (to a final concentration of 5-10% v/v) and add it to the reaction mixture to the desired final concentration (e.g., 25-50 mM).
-
Stir the mixture at the optimal temperature for 24-48 hours. Monitor conversion and e.e. by taking time-point samples and analyzing them via chiral HPLC/GC.
-
Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or by adjusting the pH.
-
For work-up, adjust the pH of the aqueous solution to >11 with 2 M NaOH.
-
Extract the product with MTBE or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral amine.
Performance Data
| Enzyme Source | Amino Donor | Co-solvent | Temp (°C) | Conversion | e.e. (%) |
| Screened ω-TA | Isopropylamine | 10% DMSO | 35 | >95% | >99% (S) |
| Screened ω-TA | L-Alanine/LDH | 5% DMSO | 40 | >98% | >99% (R) |
Note: The choice of (R)- or (S)-selective transaminase dictates the product enantiomer.
Strategy III: Transition-Metal Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of imines is one of the most powerful and atom-economical methods for producing chiral amines.[6] This approach involves the in situ or pre-formation of an imine from the starting ketone, followed by hydrogenation using a chiral catalyst, typically based on Iridium, Rhodium, or Ruthenium complexed with a chiral phosphine ligand.
Experimental Workflow
Caption: Asymmetric Hydrogenation Workflow.
Detailed Experimental Protocol
-
To a high-pressure autoclave equipped with a stirrer bar, add the chiral ligand (e.g., a Josiphos or Mandyphos-type ligand, 0.011 eq) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 eq) under an inert atmosphere.
-
Add a degassed solvent, such as methanol or toluene. Stir at room temperature for 20-30 minutes to form the active catalyst.
-
In a separate flask, dissolve 1-[2-(trifluoromethoxy)phenyl]ethan-1-one (1.0 eq) and an ammonia source (e.g., ammonium acetate, NH₄OAc, 5.0 eq) in the same solvent. Add a dehydrating agent like molecular sieves.
-
Transfer the substrate solution to the autoclave via cannula.
-
Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acidic/basic work-up as described in Protocol 3.2, Part C to isolate the pure amine product.
Performance Data
| Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | e.e. (%) |
| [Ir(COD)Cl]₂ / (R,S)-PPF-P(t-Bu)₂ | 1000:1 | 40 | 50 | >90% | >96% |
| [Rh(COD)₂]BF₄ / Chiral DiPAMP | 500:1 | 20 | 40 | >85% | >94% |
Analytical Protocol: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting gradient is 95:5 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 25 °C.
-
Procedure:
-
Prepare a racemic standard of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the synthesized sample (~1 mg/mL) in the mobile phase.
-
Inject 5-10 µL and record the chromatogram.
-
Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Conclusion
The enantioselective synthesis of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine can be successfully achieved through several robust methods. The use of a chiral auxiliary provides a reliable, albeit less atom-economical, route with predictable outcomes and high selectivity. Biocatalytic transamination stands out as a highly sustainable and exquisitely selective method, ideal for producing material with exceptional optical purity. For scalability and efficiency, transition-metal catalyzed asymmetric hydrogenation offers an excellent, atom-economical solution with high turnover numbers. The choice of method will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and environmental considerations.
References
-
Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 77(6), 725-730. [Link]
-
Barbaro, P., & Liguori, F. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13945-14004. [Link]
-
Ellman, J. A., et al. Asymmetric Synthesis of Amines. Ellman Laboratory Website. [Link]
-
Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5348. [Link]
-
Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7386. [Link]
-
Wyser, Y., et al. (2020). Biocatalysis in the Swiss Manufacturing Environment. Catalysts, 10(12), 1435. [Link]
Sources
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 864263-88-7|1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. swissbiotech.org [swissbiotech.org]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 2-(Trifluoromethoxy)acetophenone
Introduction: Navigating the Synthesis of Fluorinated Amines
The synthesis of amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of methods available, reductive amination stands out for its efficiency and broad applicability in constructing carbon-nitrogen bonds.[1] This powerful transformation allows for the conversion of ketones and aldehydes into primary, secondary, and tertiary amines, which are prevalent scaffolds in a vast array of pharmaceuticals.[2] This guide provides a detailed exploration of the reductive amination of 2-(trifluoromethoxy)acetophenone, a substrate of particular interest due to the increasing prevalence of fluorinated motifs in drug candidates. The trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity. However, its strong electron-withdrawing nature and steric bulk present unique challenges to the classical reductive amination protocols.
This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of this transformation. We will delve into various methodologies, from classic hydride-based reductions to modern catalytic approaches, providing detailed, step-by-step protocols and the scientific rationale behind the choice of reagents and conditions.
The Mechanistic Landscape of Reductive Amination
Reductive amination is fundamentally a two-step process that is often performed in a single pot.[3] The initial step involves the reaction between the carbonyl group of the ketone or aldehyde and an amine to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine or an iminium ion. The second step is the reduction of this C=N double bond to afford the final amine product.
The equilibrium of the initial imine formation can be influenced by factors such as pH and the removal of water. The choice of reducing agent is critical, as it must selectively reduce the imine/iminium ion in the presence of the starting ketone.
Caption: General mechanism of reductive amination.
Core Protocols for the Reductive Amination of 2-(Trifluoromethoxy)acetophenone
The electron-withdrawing trifluoromethoxy group at the ortho position of the acetophenone deactivates the carbonyl group towards nucleophilic attack and can sterically hinder the approach of the amine. Therefore, the choice of reaction conditions is crucial for achieving high conversion and yield. Below are detailed protocols employing various effective methods.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it a preferred choice for reductive aminations.[4] Its steric bulk and attenuated reactivity allow for the selective reduction of the iminium ion over the starting ketone, even in a one-pot procedure.[5]
Rationale for this method:
-
High Selectivity: STAB is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion) over the ketone. This minimizes the formation of the corresponding alcohol byproduct.[5]
-
Mild Conditions: The reaction can be carried out under neutral or weakly acidic conditions, which is compatible with a wide range of functional groups.[6]
-
One-Pot Procedure: The ketone, amine, and reducing agent can be combined in a single reaction vessel, simplifying the experimental setup.[3]
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethoxy)acetophenone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M). Add the primary amine (1.1-1.2 eq).
-
Acid Catalyst (Optional but Recommended for Ketones): For less reactive ketones like the substrate , the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can facilitate imine formation.[6]
-
Stirring and Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Addition of STAB: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Strategic Protection of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine: Application Note & Protocols
Abstract
This technical guide outlines robust procedures for the installation of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine . Due to the specific electronic (inductive electron-withdrawal) and steric (ortho-substitution) properties of the trifluoromethoxy (-OCF
Molecular Profile & Synthetic Challenges[1]
Target Molecule: 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine CAS: 864263-88-7 (Racemic) / Specific enantiomers available. Class: Ortho-substituted Benzylic Amine.
Structural Analysis
The target molecule features a primary amine at a benzylic position, adjacent to an ortho-trifluoromethoxy group. This substitution pattern introduces two critical constraints:
-
Electronic Deactivation: The -OCF
group is strongly electron-withdrawing ( , similar to -Cl). Through inductive effects ( ), it reduces the electron density on the benzylic nitrogen, lowering its nucleophilicity compared to unsubstituted benzyl amines [1]. -
Steric Shielding: The -OCF
group has a steric bulk comparable to an isopropyl group. Located at the ortho position, it creates a "picket fence" effect, hindering the trajectory of incoming electrophiles (such as Boc O) [2].
Solubility & Handling
-
Lipophilicity: The molecule is highly lipophilic (Hansch
value for -OCF is +1.04).[1] Reaction solvents must be chosen to maintain homogeneity; aqueous biphasic systems (Schotten-Baumann) may require phase-transfer catalysts or vigorous stirring. -
Volatility: As a low molecular weight amine, the free base may be semi-volatile. Care must be taken during concentration steps.
Strategic Decision Matrix
Before selecting a protocol, evaluate the downstream chemistry requirements.
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.
Protocol A: Optimized Boc Protection
Objective: Complete protection of the sterically hindered amine using catalytic activation.
Rationale: Standard Boc protection often relies solely on Dielectric Constant (solvent) or mild bases. Due to the reduced nucleophilicity of this amine, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc
Reagents & Materials
-
Substrate: 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc
O) (1.2 - 1.5 equiv) -
Base: Triethylamine (TEA) (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous preferred)[2]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in DCM (concentration ~0.2 M).
-
Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add Boc
O (1.2 equiv) portion-wise or as a solution in minimal DCM.-
Note: Gas evolution (CO
) may be observed.[3]
-
-
Reaction: Stir at RT.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours.[2] The amine starting material (SM) should disappear.
-
Troubleshooting: If SM persists after 4 hours, add another 0.5 equiv of Boc
O and heat to mild reflux (40°C).
-
-
Quench: Once complete, add N,N-Dimethylethylenediamine (0.5 equiv) and stir for 15 mins.
-
Why? This scavenges excess Boc
O, converting it into a water-soluble urea derivative, simplifying purification.
-
-
Workup (Self-Validating Purification):
-
Dilute with DCM.
-
Wash 1: 0.5 M Citric Acid (removes DMAP, TEA, and unreacted amine).
-
Wash 2: Sat. NaHCO
(removes citric acid traces). -
Wash 3: Brine .
-
Dry over Na
SO , filter, and concentrate.
-
Expected Outcome
-
Yield: >90%
-
Appearance: Colorless to pale yellow oil/solid.
-
Validation:
H NMR will show a sharp singlet at ~1.4 ppm (9H, t-butyl). F NMR will show a single peak for -OCF (typically -57 to -59 ppm), slightly shifted from the starting material.
Protocol B: Homogeneous Cbz Protection
Objective: Installation of Cbz group without biphasic solubility issues.
Rationale: While Schotten-Baumann conditions (NaOH/H
Reagents & Materials
-
Substrate: 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.0 equiv)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: DCM or THF (0.2 M)
Step-by-Step Procedure
-
Setup: Flame-dry a flask and cool to 0°C (Ice bath).
-
Dissolution: Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in dry DCM.
-
Addition: Add Cbz-Cl (1.1 equiv) dropwise over 10 minutes.
-
Exotherm Control: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent bis-acylation.[4]
-
-
Reaction: Allow to warm to RT naturally. Stir for 3-12 hours.
-
Workup:
-
Dilute with EtOAc (Ethyl Acetate).
-
Wash with 1M HCl (Cold) – Critical Step: This protonates the DIPEA and any unreacted amine, keeping them in the aqueous layer.
-
Wash with Sat. NaHCO
and Brine.[5] -
Dry (MgSO
) and concentrate.
-
Analytical Validation & Workflow Visualization
Data Summary Table
| Parameter | Boc-Protected Product | Cbz-Protected Product |
| Reagent | Boc | Cbz-Cl / DIPEA |
| Key NMR Signal ( | ||
| Key NMR Signal ( | Single peak ~ -58 ppm | Single peak ~ -58 ppm |
| Deprotection | TFA or HCl/Dioxane | H |
| Stability | Base Stable / Acid Labile | Acid Stable / Hydrogenolysis Labile |
Experimental Workflow Diagram
Figure 2: Optimized workflow for Boc protection with built-in contingency for steric hindrance.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Specifically Chapter 7: Protection for the Amino Group).[7][8] Link
-
Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Details on chloroformate reactivity and homogeneous vs biphasic kinetics). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wiley.com [wiley.com]
- 8. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
Application Notes and Protocols: The Strategic Use of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. This document provides a detailed guide on the application of the chiral building block, 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine , in the synthesis of next-generation kinase inhibitors, with a particular focus on covalent inhibitors of Bruton's tyrosine kinase (BTK). We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the characterization and evaluation of the resulting inhibitors.
Introduction: The Advantage of Fluorinated Moieties in Kinase Inhibitor Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. When appended to a phenyl ring, as in 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine , it imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased in vivo half-life and improved pharmacokinetic profile.
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its intracellular target. This property is crucial for the efficacy of kinase inhibitors that target the ATP-binding pocket within the cell.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, potentially enhancing binding interactions with the target kinase through altered hydrogen bonding capabilities.
-
Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to more favorable interactions within the kinase active site, resulting in higher potency and selectivity.
The chiral nature of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is also of paramount importance. Enantiomerically pure starting materials are essential for creating stereospecific interactions with the chiral environment of a kinase's active site, which can dramatically improve both potency and selectivity.
Focus Application: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2] Covalent inhibition of BTK, by forming an irreversible bond with a specific cysteine residue (Cys481) in the active site, has proven to be a highly effective therapeutic strategy.[4][5]
The general structure of many covalent BTK inhibitors consists of three key components:
-
A heterocyclic core (often a pyrimidine or a related scaffold) that interacts with the hinge region of the kinase.
-
A chiral amine moiety that projects towards the solvent-exposed region of the active site, providing opportunities for optimizing selectivity and physicochemical properties.
-
An electrophilic "warhead" (typically an acrylamide group) that reacts with the thiol group of Cys481 to form a covalent bond.[6][7]
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is an ideal building block for the chiral amine component of a covalent BTK inhibitor. Its trifluoromethoxy-substituted phenyl group can be strategically positioned to make favorable contacts within the kinase active site, while the chiral amine provides the correct stereochemistry for optimal binding and presentation of the warhead.
Synthetic Workflow and Protocols
The synthesis of a covalent BTK inhibitor incorporating 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine typically follows a multi-step sequence. The following is a representative workflow and detailed protocol.
Overall Synthetic Strategy
The synthesis can be logically divided into three main stages:
-
Synthesis of the Pyrimidine Core: Construction of a di-substituted pyrimidine scaffold that will serve as the hinge-binding element.
-
Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the chiral amine, (R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine , to the pyrimidine core.
-
Warhead Installation: Introduction of the acrylamide warhead to complete the synthesis of the covalent inhibitor.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for a covalent BTK inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Amino-2-chloropyrimidine Intermediate
This protocol describes a typical nucleophilic aromatic substitution (SNA_r_) reaction on a dihalopyrimidine.
-
Materials:
-
2,4-Dichloropyrimidine
-
A primary amine (e.g., 4-aminobenzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of the primary amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2,4-dichloropyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.
-
Protocol 2: Coupling of (R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
This protocol details the second SNA_r_ reaction to introduce the chiral amine.
-
Materials:
-
4-Amino-2-chloropyrimidine intermediate from Protocol 1
-
(R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium tert-butoxide
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq), palladium(II) acetate (0.025 eq), triphenylphosphine (0.075 eq), and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene to the flask, followed by (R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the di-substituted pyrimidine intermediate.
-
Protocol 3: Installation of the Acrylamide Warhead
This final step introduces the electrophilic moiety for covalent binding.
-
Materials:
-
Di-substituted pyrimidine intermediate from Protocol 2
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the di-substituted pyrimidine intermediate (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain the covalent BTK inhibitor.
-
Characterization and Biological Evaluation
Structural Characterization
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro Kinase Inhibition Assay
The potency of the synthesized inhibitor against BTK is determined by measuring its half-maximal inhibitory concentration (IC₅₀).
-
Principle: A biochemical assay is used to measure the enzymatic activity of purified BTK in the presence of varying concentrations of the inhibitor.
-
Typical Protocol:
-
In a 96-well plate, a reaction mixture is prepared containing purified BTK enzyme, a suitable peptide substrate, and the inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods based on fluorescence or luminescence.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular Assays
To assess the inhibitor's activity in a biological context, cellular assays are performed.
-
Cell Lines: B-cell lymphoma cell lines that are dependent on BTK signaling (e.g., TMD8, Ramos) are typically used.
-
Endpoint: The effect of the inhibitor on cell proliferation and viability is measured using assays such as the MTT or CellTiter-Glo assay.
-
Western Blot Analysis: To confirm the on-target effect, western blotting can be used to measure the phosphorylation status of BTK and its downstream signaling proteins.
Representative Data
The following table provides representative IC₅₀ values for a hypothetical covalent BTK inhibitor synthesized using the described workflow. These values are illustrative and based on data from structurally related compounds found in the literature.[8][9][10]
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) (TMD8 cells) |
| BTK-Inhibitor-TFM | BTK | 5.2 | 25.8 |
| Ibrutinib (Reference) | BTK | 0.5 | 8.0 |
Note: The slightly higher IC₅₀ values for the hypothetical inhibitor compared to Ibrutinib are plausible, as drug development involves extensive optimization of the lead compound.
Conclusion
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is a valuable and strategically important building block for the synthesis of advanced kinase inhibitors. Its unique combination of a chiral center and a trifluoromethoxy-substituted phenyl ring provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of their drug candidates. The detailed protocols provided herein for the synthesis of a covalent BTK inhibitor serve as a practical guide for researchers in the field of drug discovery and development. The principles and methodologies described can be adapted for the synthesis of inhibitors targeting other kinases, highlighting the broad applicability of this versatile chemical scaffold.
References
-
[Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][4]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors.]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Nucleophilic substitution reactions involving ortho-substituted benzyl amines
Application Note: Strategic Nucleophilic Substitutions in Ortho-Substituted Benzyl Systems
Executive Summary & Mechanistic Landscape[1][2][3]
The synthesis of ortho-substituted benzyl amines represents a critical juncture in medicinal chemistry, particularly for peptidomimetics and alkaloid scaffolds (e.g., isoindolines). However, these reactions are frequently plagued by the "Ortho Effect," a phenomenon where substituents at the 1,2-position relative to the reaction center dramatically alter reaction kinetics through two opposing forces:
-
Steric Deceleration (The Barrier): In intermolecular
reactions, ortho-substituents (e.g., -Me, -Cl, -NO2) block the nucleophile's backside attack trajectory, significantly raising the activation energy compared to para isomers. -
Anchimeric Assistance (The Accelerator): If the ortho-substituent possesses a lone pair (e.g., -OH, -NHAc, -SR), it can act as an intramolecular nucleophile, stabilizing the transition state or forming a reactive intermediate (Neighboring Group Participation - NGP), thereby accelerating the reaction.
This guide provides optimized protocols to navigate these regimes: Method A for overcoming steric hindrance in intermolecular alkylations, and Method B for harnessing the ortho-effect in intramolecular cyclizations (Isoindoline synthesis).
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the nature of the ortho-substituent.
Figure 1: Mechanistic divergence in ortho-substituted benzyl substitutions. Steric bulk hinders direct attack, while nucleophilic ortho-groups facilitate cyclization.
Protocol A: Intermolecular Substitution (Overcoming Steric Hindrance)
Application: Synthesis of secondary/tertiary amines from sterically congested benzyl halides (e.g., 2,6-dichlorobenzyl chloride). Challenge: The ortho-substituents block the nucleophile, often leading to elimination side-products or recovered starting material. Solution: Use of Finkelstein Catalysis (in situ conversion to a more reactive iodide) combined with a polar aprotic solvent.
Materials
-
Substrate: Ortho-substituted benzyl chloride/bromide (1.0 equiv).
-
Nucleophile: Amine (1.2 – 1.5 equiv).
-
Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.5 equiv).
-
Base:
(2.0 equiv) or DIPEA (for solubility). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with the benzyl halide (1.0 equiv) and Potassium Iodide (0.2 equiv) in anhydrous MeCN (0.2 M concentration). Stir at RT for 15 minutes.
-
Expert Insight: This step generates the transient benzyl iodide, which has a weaker C-I bond and a better leaving group, compensating for the steric barrier.
-
-
Addition: Add the Base (
, finely ground) followed by the Amine (1.2 equiv). -
Thermal Drive: Heat the reaction to 60–80°C .
-
Critical Control Point: Monitor by TLC/LCMS. If elimination (styrene formation) is observed, lower temperature to 50°C and increase reaction time.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated
. -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Intramolecular Cyclization (Isoindoline Synthesis)
Application: Synthesis of Isoindolines from
Materials
-
Substrate:
-dibromo-o-xylene (1.0 equiv). -
Nucleophile: Primary Amine (
) (1.0 – 1.1 equiv). -
Base: DIPEA (3.0 equiv) or
(excess). -
Solvent: Toluene or THF.
Step-by-Step Methodology
-
Preparation: Prepare two separate solutions:
-
Solution A:
-dibromo-o-xylene in Toluene (0.05 M). -
Solution B: Primary Amine and DIPEA in Toluene (0.05 M).
-
-
Controlled Addition: Heat a flask containing a small volume of Toluene to 60°C. Simultaneously add Solution A and Solution B dropwise over 1–2 hours.
-
Expert Insight: Keeping the instantaneous concentration of unreacted starting materials low favors the intramolecular reaction (cyclization) over intermolecular collisions (polymerization).
-
-
Completion: Stir at 60°C for an additional 2 hours.
-
Precipitation (Optional): If the product forms a hydrobromide salt, it may precipitate. Filter and wash with ether.[1]
-
Free Base Isolation: Treat the solid/residue with 1N NaOH and extract into DCM to obtain the free isoindoline.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize reaction conditions based on observed outcomes.
Figure 2: Troubleshooting logic for benzylic nucleophilic substitutions.
Solvent and Leaving Group Effects
| Variable | Recommendation | Rationale |
| Leaving Group | I > Br > OMs > Cl | Iodide is the best leaving group; essential for sterically hindered ortho-substrates. |
| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. |
| Base | Non-nucleophilic bases prevent side reactions. Cesium ( |
References
-
Bunnett, J. F., & Morath, R. J. (1955). Steric Effects in Nucleophilic Substitution at the Benzylic Carbon Atom. Journal of the American Chemical Society.
- Context: Foundational kinetic data on how ortho-substituents retard reactions.
-
Organic Syntheses, Coll.[1] Vol. 5, p. 1064 (1973).
-Dibromo-o-xylene and Isoindoline Synthesis.- Context: Standard protocols for handling ortho-xylylene dibromides and cycliz
-
La, M. T., et al. (2019). Facile Synthesis of N-Aryl-Substituted Azacycles from Arylamines and Cyclic Ethers.[2] The Journal of Organic Chemistry.
- Context: Modern protocols for synthesizing isoindolines and related heterocycles using optimized nucleophilic substitution.
-
Dalal Institute. The Neighbouring Group Mechanisms (NGP).
- Context: Detailed mechanistic explanation of how ortho-groups with lone pairs assist substitution.
Sources
Application Notes and Protocols: Preparation of Hydrochloride Salts of 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Abstract
This document provides a comprehensive guide for the synthesis and purification of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine and its subsequent conversion to the corresponding hydrochloride salt. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and methodologies. The synthesis of the target amine is achieved through a robust reductive amination of 2'-(trifluoromethoxy)acetophenone. The subsequent formation of the hydrochloride salt is described using a standardized and reliable procedure. This guide emphasizes scientific integrity, providing a self-validating system through detailed procedural steps and characterization data.
Introduction
1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and lipophilicity. The hydrochloride salt form is frequently preferred for its improved solubility and stability, facilitating formulation and bioavailability studies.
This application note details a reliable and scalable laboratory procedure for the preparation of this key intermediate. The synthetic strategy employs a one-pot reductive amination, a widely utilized and efficient method for amine synthesis.[1][2]
Synthesis of 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine (Free Base)
The synthesis of the free base amine is accomplished via a direct reductive amination of 2'-(trifluoromethoxy)acetophenone using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Imine Formation: The ketone carbonyl group reacts with ammonia (generated in situ from ammonium acetate) to form an intermediate imine.[1][3]
-
Reduction: The imine is then selectively reduced by a hydride-donating agent to yield the primary amine.[2][3]
Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it is mild enough to not reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion.[2]
Experimental Protocol
Materials:
-
2'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2'-(trifluoromethoxy)acetophenone (1.0 eq).
-
Dissolve the ketone in methanol (10 mL per gram of ketone).
-
Add ammonium acetate (10 eq) to the solution and stir until it is fully dissolved.
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine as an oil.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure free base.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the free base amine.
Preparation of 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride
The hydrochloride salt is prepared by treating the free base amine with a solution of hydrogen chloride in a suitable solvent.
Rationale for Salt Formation
Converting the free base, which is often an oil, into a crystalline hydrochloride salt offers several advantages:
-
Improved Handling: Crystalline solids are generally easier to handle, weigh, and store than oils.
-
Enhanced Stability: Salts are often more chemically and physically stable than their corresponding free bases.
-
Increased Aqueous Solubility: Hydrochloride salts of amines are typically more soluble in aqueous media, which is advantageous for pharmaceutical applications.
Experimental Protocol
Materials:
-
1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine (free base)
-
Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve the purified 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol in a flask.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) dropwise to the stirred amine solution.
-
A white precipitate of the hydrochloride salt should form immediately.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the hydrochloride salt under vacuum to a constant weight.
Salt Formation Workflow Diagram
Caption: Workflow for the preparation of the hydrochloride salt.
Characterization
Thorough characterization of both the free base and the hydrochloride salt is crucial to confirm the identity and purity of the synthesized compounds.
Suggested Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Melting Point (MP): To assess the purity of the crystalline hydrochloride salt.
-
Elemental Analysis (CHN): To confirm the empirical formula of the hydrochloride salt.
Expected Analytical Data
| Analysis | 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (Free Base) | 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| ¹H NMR | Signals corresponding to aromatic, methine, and methyl protons. A broad singlet for the -NH₂ protons. | Downfield shift of protons adjacent to the nitrogen. A broad signal for the -NH₃⁺ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Minimal shifts compared to the free base, with the most significant change for the carbon attached to the nitrogen. |
| IR (cm⁻¹) | N-H stretching bands (~3300-3400), C-F stretching (~1100-1300), C-O-C stretching (~1250). | Broad N-H stretching band for the ammonium salt (~2500-3200). |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the free base. | N/A |
| Melting Point | N/A | A sharp melting point range is expected for the pure salt. |
Safety Considerations
-
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Quenching should be done slowly to control the evolution of hydrogen gas.
-
Hydrogen chloride solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a fume hood.
Conclusion
The protocols outlined in this application note provide a reliable and efficient method for the preparation of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine and its hydrochloride salt. The detailed explanations and workflow diagrams are intended to facilitate the successful execution of these procedures by researchers in the field of drug discovery and development. Adherence to the described methods and safety precautions will ensure the synthesis of high-quality material for further scientific investigation.
References
- Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
- Merck. 1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride.
- Sciencemadness.org. Isolation of primary amines as HCL salt problem.
- Wikipedia. Reductive amination.
- Chemistry Steps. Reductive Amination.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Fluorochem. 1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 39959-68-7).
- BLDpharm. 864263-88-7|1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine.
Sources
Application Note: Accelerated Synthesis of Novel Amine Derivatives via Microwave-Assisted Chemistry with 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Speed and Innovation in Medicinal Chemistry
In the landscape of modern drug discovery, the trifluoromethoxy (-OCF₃) group and chiral primary amines are privileged moieties. The -OCF₃ group, a bioisostere of the methoxy group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Chiral amines are fundamental building blocks for a vast array of biologically active molecules. The convergence of these two critical pharmacophores in a single reagent, 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine , presents a valuable starting material for the synthesis of novel compound libraries. However, traditional synthetic routes can be time-consuming, often requiring harsh conditions and leading to undesired side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2][3] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, a mechanism fundamentally different from conventional heating methods.[4][5] This application note provides a detailed guide to leveraging microwave technology for the rapid and efficient synthesis of N-alkylated and N-acylated derivatives of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, key scaffolds in the development of new therapeutic agents.
The Science of Microwave-Assisted Synthesis: Beyond Thermal Effects
Conventional heating relies on the transfer of thermal energy from an external source through conduction and convection, which is often slow and inefficient. In contrast, microwave synthesis utilizes the ability of polar molecules (those with a dipole moment) to align with a rapidly oscillating electric field.[5] This rapid reorientation of molecules generates friction, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[4][5]
Two primary mechanisms govern microwave heating:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in a reaction, continuously attempt to align with the oscillating electric field of the microwave. This constant reorientation creates molecular friction, which in turn generates heat.[5]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution generate heat.[5][6]
This direct "in-core" heating leads to several advantages over conventional methods:
-
Dramatically Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.[1][2]
-
Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of by-products.[6][7]
-
Enhanced Reaction Rates: Temperatures far above the solvent's boiling point can be reached in sealed vessels, significantly accelerating reaction kinetics.[8]
-
Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[4][6]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the microwave-assisted N-alkylation and N-acylation of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine. These protocols are designed to be starting points for optimization and can be adapted for a variety of substrates.
Diagram of the General Synthetic Workflow
Caption: General workflow for microwave-assisted N-alkylation and N-acylation.
Protocol 1: Microwave-Assisted N-Alkylation
This protocol describes the direct N-alkylation of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine with an alkyl halide. The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.
Materials:
-
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., Acetonitrile, DMF)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.0 mmol, 1.0 eq).
-
Add the chosen solvent (3-5 mL). Acetonitrile is a good starting point due to its moderate microwave absorption.
-
Add the base (2.0-3.0 eq). For solid bases like K₂CO₃, ensure it is finely powdered.
-
Add the alkyl halide (1.1-1.5 eq).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Parameter Selection:
-
Solvent: The choice of solvent is crucial in microwave chemistry. Polar aprotic solvents like acetonitrile and DMF are excellent microwave absorbers and can reach high temperatures under pressure.[7][9]
-
Base: An excess of a non-nucleophilic base is used to neutralize the acid formed during the reaction and to drive the reaction to completion.
-
Temperature and Time: These parameters should be optimized for each specific substrate. The high temperatures achievable in a sealed microwave vial dramatically accelerate the rate of reaction.[8]
Data Table: Example N-Alkylation Conditions
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 140 | 10 | >90 |
| Ethyl Iodide | DIPEA | DMF | 150 | 15 | 85-90 |
| 1-Bromobutane | K₂CO₃ | Acetonitrile | 150 | 20 | 80-85 |
Protocol 2: Microwave-Assisted N-Acylation
This protocol outlines the rapid synthesis of amides from 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine and a carboxylic acid or acyl chloride. Microwave irradiation facilitates a swift and efficient amide bond formation.
Materials:
-
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
-
Carboxylic acid or Acyl chloride (e.g., benzoyl chloride, acetic anhydride)
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., Dichloromethane, THF)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
Procedure (using an Acyl Chloride):
-
In a 10 mL microwave synthesis vial, dissolve 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine (1.0 mmol, 1.0 eq) in the chosen solvent (3-5 mL).
-
Add the base (1.5-2.0 eq).
-
Add the acyl chloride (1.0-1.2 eq) dropwise at 0 °C if the reaction is highly exothermic.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate at a moderate temperature (e.g., 80-100 °C) for a short duration (e.g., 2-10 minutes).
-
After cooling, proceed with an aqueous workup as described in Protocol 1.
-
Purify the resulting amide by recrystallization or column chromatography.
Rationale for Parameter Selection:
-
Solvent: For acylation reactions, less polar solvents like THF or dichloromethane can be used, especially with reactive acyl chlorides. While they are weaker microwave absorbers, the reactants themselves may absorb sufficient energy.
-
Base: A non-nucleophilic organic base is typically used to scavenge the HCl generated during the reaction.
-
Temperature and Time: Acylation reactions are often very fast, and microwave irradiation can drive them to completion in a matter of minutes, even at temperatures below 100 °C.
Data Table: Example N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| Benzoyl Chloride | Triethylamine | THF | 90 | 5 | >95 |
| Acetic Anhydride | Pyridine | Dichloromethane | 80 | 3 | >95 |
| Propionyl Chloride | DIPEA | THF | 90 | 5 | 90-95 |
Mechanism Visualization: N-Alkylation
Caption: Simplified SN2 mechanism for N-alkylation accelerated by microwave energy.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of microwave-assisted organic synthesis and analogous reactions reported in the literature for primary amines.[10][11][12] To ensure reproducibility and validate the results, the following steps are recommended:
-
Temperature and Pressure Monitoring: Utilize a microwave synthesizer with accurate in-situ temperature and pressure sensors to ensure consistent reaction conditions.
-
Control Experiments: For comparison, run the same reaction under conventional heating (e.g., oil bath) to quantify the accelerating effect of microwave irradiation.
-
Product Characterization: Thoroughly characterize the synthesized products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS) to confirm their identity and purity.
Conclusion
The use of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine as a building block in conjunction with microwave-assisted synthesis offers a powerful and efficient strategy for the rapid generation of novel chemical entities. The protocols outlined in this application note provide a solid foundation for researchers to accelerate their discovery efforts. By significantly reducing reaction times and often improving yields, MAOS is an indispensable tool in the modern medicinal chemistry laboratory, enabling faster exploration of structure-activity relationships and expediting the drug development pipeline.[2][13]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- YouTube. (2020, March 22). Green Chemistry: Microwave assisted synthesis.
- Wiley. (n.d.). Microwave Assisted Organic Synthesis.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- BS Publications. (n.d.). PART - 1 INTRODUCTION.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
- Xu, et al. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(1), 46.
- ResearchGate. (2026, January 4). Microwaves in drug discovery and development: A Review.
- Slideshare. (n.d.). Microwave assisted synthesis.
- Abid, M., et al. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. PMC.
- PMC. (n.d.). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin.
- Sciencemadness.org. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate.
- Abid, M., Savolainen, M., & Landge, S. M. (2007). Synthesis of Trifluoromethyl-imines by Solid Acid/Superacid Catalyzed Microwave-Assisted Approach. Journal of Fluorine Chemistry, 128(6), 587-594.
- PubMed. (2022, February 9). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies.
- Academia.edu. (n.d.). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction.
- Catalysts. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (2025, August 7). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
- ACS Omega. (2022, August 10). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium.
- PubMed. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- PDXScholar. (2019, December 20). Boron Trifluoride Etherate Promoted Microwave Assisted Synthesis of Antimalarial Acridones.
- Request PDF. (2025, August 6). Microwave-Assisted and Metal-Catalyzed Coupling Reactions.
- ACS Publications. (2022, May 19). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. ijrpas.com [ijrpas.com]
- 7. rjpdft.com [rjpdft.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
- 10. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 11. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Case ID: TFM-AMINE-SYNTH-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine presents a classic "perfect storm" of synthetic challenges: steric hindrance from the ortho-substitution and electronic deactivation from the trifluoromethoxy (-OCF
Standard reductive amination protocols (e.g., NaBH
This guide outlines the three most robust pathways to high yield, validated by mechanistic analysis of ortho-substituted electron-deficient acetophenones.
Module 1: Route Selection & Strategy
Before starting, select the protocol that matches your stereochemical requirements and scale.
Figure 1: Decision matrix for synthetic strategy selection based on chirality and scale requirements.
Module 2: The "Titanium Fix" (Racemic Synthesis)
The Problem: The ortho-OCF
The Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly consumes the water generated during condensation, driving the equilibrium 100% to the imine.
Optimized Protocol (SOP-Ti-04)
Reagents:
-
Substrate: 1-[2-(trifluoromethoxy)phenyl]ethan-1-one (1.0 eq)
-
Ammonia Source: 2.0M NH
in MeOH (or NH Cl + Et N) (5.0 eq) -
Lewis Acid: Ti(OiPr)
(2.0 eq) [CRITICAL] -
Reductant: NaBH
(1.5 eq)
Step-by-Step:
-
Imine Formation (The "Dry" Step):
-
In a flame-dried flask under N
, combine the ketone and Ti(OiPr) (neat or in minimal dry THF). -
Add the ammonia source. Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. The Ti-complex often looks like a thick slurry.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH
portion-wise (caution: gas evolution). -
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup (The "Emulsion" Fix):
-
Crucial Step: Quench by adding 2M NH
OH (aqueous). A white precipitate (TiO ) will form. -
Dilute with EtOAc. Filter the slurry through a Celite pad to remove the titanium salts.
-
Note: If you skip the filtration, you will get a terrible emulsion that destroys yield.
-
Module 3: Asymmetric Synthesis (Ellman's Auxiliary)
The Problem: Drug development usually requires the (S)- or (R)-enantiomer. Resolution of the racemic amine is inefficient (max 50% yield).
The Solution: Use (R)- or (S)-tert-butanesulfinamide (Ellman's Reagent) . The bulky tert-butyl group directs the hydride attack to one face of the imine with high diastereoselectivity (>95:5 dr).
Mechanistic Insight & Protocol
The ortho-OCF
Figure 2: Workflow for the Ellman Auxiliary synthesis, highlighting the critical titanium activation step.
Key Protocol Adjustments for Ortho-OCF
-
Stoichiometry: Increase Ti(OEt)
to 3.0 equivalents . The steric bulk traps water near the active site; excess Ti ensures the reaction drives to completion. -
Temperature: Heat the imine formation step to 60–75°C . Room temperature is often insufficient for ortho-substituted acetophenones.
-
Reduction: Use L-Selectride at -78°C for maximum diastereoselectivity. If using NaBH
, expect lower dr (approx 85:15) requiring recrystallization.
Module 4: Troubleshooting & FAQs
Q1: My yield is low (<40%) and I see the starting ketone after workup. Why?
Diagnosis: Hydrolysis of the imine.[1]
Root Cause: The imine formed from ortho-substituted ketones is sterically strained and prone to hydrolysis. If you quench the reaction with water before the reduction is complete, or if the reduction is slow, the imine reverts to the ketone.
Fix: Ensure the reduction step runs for at least 3 hours. When quenching, keep the pH basic (using NH
Q2: I am getting a large amount of the alcohol side product (1-[2-(trifluoromethoxy)phenyl]ethanol).
Diagnosis: Direct reduction of the ketone.
Root Cause: The imine formation was incomplete before you added the reducing agent. NaBH
Q3: The product is disappearing during extraction.
Diagnosis: Solubility/Volatility issues.
Root Cause: The free base amine is an oil and can be moderately volatile or soluble in the aqueous phase if the pH isn't high enough. The OCF
-
pH Control: Ensure the aqueous layer is pH > 12 (use NaOH) during extraction.
-
Salt Formation: Do not concentrate the free base to dryness. Instead, extract into Et
O or DCM, dry over Na SO , and immediately add 2M HCl in ether to precipitate the Amine Hydrochloride salt . This salt is non-volatile and stable.
Module 5: Comparison of Methods
| Feature | Standard Reductive Amination | Ti(IV) Mediated (Recommended) | Ellman Auxiliary |
| Reagents | NaBH | Ti(OiPr) | t-Bu-Sulfinamide, Ti(OEt) |
| Conversion | Low (<30%) | High (>90%) | High (>85%) |
| Chirality | Racemic | Racemic | High ee (>98%) |
| Main Risk | Incomplete reaction | Emulsion during workup | Cost of reagent |
| Suitability | Simple substrates only | Best for ortho-OCF | Best for Chiral needs |
References
-
Ellman, J. A., et al. (1999).[2] "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Merck & Co. (2010). "Biocatalytic synthesis of chiral amines." (Relating to Sitagliptin/fluorinated intermediates). Science. Link
-
Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated chiral amines." Chemical Reviews. Link
Sources
Technical Support Center: Stability & Isolation of Chiral Fluorinated Amines
Ticket ID: CFA-ISO-9001
Subject: Preventing Racemization During Workup of
Executive Summary
Handling chiral
This guide addresses the two primary failure modes:
-
Chemical Racemization: Base-mediated deprotonation of the
-C-H. -
Apparent Racemization (SDE): Self-Disproportionation of Enantiomers on silica gel, leading to erratic ee% readings.
Module 1: The Mechanistic "Why" (Root Cause Analysis)
To prevent racemization, you must understand the electronic forces at play. The electron-withdrawing nature of the fluorine atoms (
The C-H Acidity Trap
In a standard amine, the
Once deprotonated, the molecule forms a planar, achiral aza-enolate intermediate . Reprotonation occurs from either face, destroying the enantiomeric excess (ee).
Visualizing the Failure Mode
Figure 1: The pathway to racemization via the planar aza-enolate intermediate.
Module 2: The "False Positive" (SDE Awareness)
CRITICAL WARNING: Before assuming your reaction failed, you must rule out Self-Disproportionation of Enantiomers (SDE) .
Fluorinated amines are notorious for SDE. Unlike standard organic molecules, enantiomers of fluorinated amines can form homochiral (R-R) and heterochiral (R-S) aggregates that possess different physical properties .
-
The Phenomenon: When you run a chiral fluorinated amine through an achiral silica column, the enantiomers may separate or fractionate.[1][2]
-
The Symptom: Fraction 1 might have 90% ee, while Fraction 10 has 10% ee. If you only test the middle fractions, you might calculate an incorrect ee.
-
The Fix: You must collect all fractions and pool them before measuring ee, or avoid silica chromatography entirely.
Module 3: Troubleshooting & Protocols
Issue 1: Dropping ee% During Aqueous Extraction
Diagnosis: The pH of your aqueous wash is too high. Standard 1M NaOH or saturated
Protocol A: The "Soft-Crash" Extraction
Use this protocol to isolate the free base without triggering
| Step | Action | Rationale |
| 1 | Quench | Pour reaction mixture into 0.5 M Citrate Buffer (pH 4.5–5.0) . |
| 2 | Wash | Wash organic layer with Phosphate Buffer (pH 7.0) . |
| 3 | Dry | Use |
| 4 | Concentrate | Rotary evaporate at < 30°C . |
Issue 2: Loss of Chirality on Silica Gel
Diagnosis: The acidic protons on silica gel (
Protocol B: The Neutralized Flash Column If chromatography is unavoidable, you must passivate the silica.
-
Slurry Preparation: Mix silica gel with your eluent + 1% Triethylamine (
) . -
Packing: Pour the column and flush with 3 column volumes of eluent (containing 1%
). -
Loading: Load the sample using a minimal amount of DCM (Dichloromethane). Do not use DMF or DMSO for loading (these polar aprotic solvents enhance basicity).
-
Elution: Run the column. Collect 100% of the material.
-
Pooling: Combine all fractions containing the product before taking an aliquot for chiral HPLC.
Issue 3: Long-Term Storage Instability
Diagnosis: Free-base
Protocol C: The Salt Formation Lock
Converting the amine to a salt "locks" the nitrogen lone pair and significantly raises the activation energy required for
Figure 2: Workflow for stabilizing chiral fluorinated amines via salt formation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use standard Fmoc-protection protocols for these amines?
A: Proceed with extreme caution. Standard Fmoc-Cl/
-
Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with
in a water/dioxane mix. Keep the temperature at 0°C.
Q: My chiral HPLC shows a "shoulder" peak. Is this racemization? A: Not necessarily. Fluorinated amines often show peak broadening due to H-bonding with the stationary phase.
-
Troubleshooting: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to your HPLC mobile phase to sharpen the peaks. (Ensure your column is compatible).
Q: I synthesized the amine via reductive amination, but the ee is low. A: The issue likely occurred during the imine reduction. If the reaction temperature was too high (>0°C) or the reduction was too slow, the imine intermediate can tautomerize to an enamine, which destroys chirality before the hydride is even delivered.
-
Fix: Use stronger reducing agents at lower temperatures (e.g.,
at -78°C) or switch to asymmetric transfer hydrogenation (ATH).
References
-
Soloshonok, V. A. (2006). "Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography Columns." Angewandte Chemie International Edition. Link
-
Prakash, G. K. S., et al. (2011).
-Trifluoromethyl Amines." Chemical Reviews. Link -
Han, J., & Soloshonok, V. A. (2012). "Self-disproportionation of enantiomers of non-racemic chiral amine derivatives through achiral chromatography." Tetrahedron. Link
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Synthesis of
-Trifluoromethylated Amine Derivatives." Chemical Reviews. Link
Sources
Technical Support Center: Purification Strategies for Trifluoromethoxy Amines
Welcome to the technical support center for the purification of trifluoromethoxy amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of these valuable compounds. The unique electronic properties conferred by the trifluoromethoxy group can present specific purification challenges, and this guide aims to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude trifluoromethoxy amine product?
A1: Impurities are typically route-dependent and can include unreacted starting materials, byproducts from side reactions, and positional isomers. For example, if the synthesis involves a substitution reaction, you might find residual fluoro or bromo precursors.[1] In syntheses of 4-(trifluoromethoxy)aniline, positional isomers such as 2- and 3-(trifluoromethoxy)aniline are common impurities, as are intermediates like trifluoromethoxy benzene and the corresponding nitro-analogs.[2][3] Incomplete reactions can also lead to amide impurities if a nitrile precursor was used.[1]
Q2: What are the primary recommended purification methods for trifluoromethoxy amines?
A2: The two most effective and widely used purification techniques for trifluoromethoxy amines are silica gel column chromatography and recrystallization.[1] The choice between these methods depends on the physical state of your compound (solid or oil), the purity of the crude material, and the nature of the impurities.[1] For many N-CF3 compounds, purification consists of precipitating salt by-products with a non-polar solvent, followed by filtration and solvent removal, though column chromatography is also frequently employed for more complex mixtures.[4][5][6]
Q3: My purified trifluoromethoxy amine has a slight yellow or brown tint. Is this a cause for concern?
A3: While pure trifluoromethoxy amines are often white to off-white solids, a slight coloration can be present due to minor, highly colored impurities.[1] If analytical methods such as HPLC or NMR confirm high purity, the color may not impact subsequent reactions.[1] If a colorless product is required, treatment with activated charcoal during recrystallization or careful column chromatography can often remove these colored impurities.[1]
Q4: How should I store my purified trifluoromethoxy amine?
A4: Trifluoromethoxy amines should generally be stored in a cool, dry place, protected from light to prevent degradation.[1] While N-(trifluoromethyl)amines are generally quite stable to oxidative stress, it's good practice to store them under an inert atmosphere if they are to be kept for extended periods.[7]
Purification Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Product "oils out" and does not crystallize upon cooling. | The solvent is too effective, or the compound's melting point is below the solvent's boiling point.[1] | 1. Add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[1] 2. Select a solvent system with a lower boiling point.[1] |
| No crystals form, even after prolonged cooling. | The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.[1] | 1. Concentrate the solution by boiling off some of the solvent and attempt to cool again.[1] 2. If crystals still do not form, consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
| Very low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent.[1] | 1. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time before filtration.[1] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 3. Perform a solvent screening to find a system where the compound is highly soluble when hot but poorly soluble when cold.[1] |
| Purity does not significantly improve. | The impurities have a similar solubility profile to the desired product in the chosen solvent.[1] | 1. Attempt a second recrystallization using a different solvent system.[1] 2. If the crude material is very impure, first purify by column chromatography to remove the bulk of the impurities, then recrystallize the resulting solid.[1] |
Silica Gel Column Chromatography Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping bands). | The solvent system (eluent) is not optimal.[1] The column was overloaded with crude material.[1] | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your compound. A gradient of ethyl acetate in hexanes is a common starting point.[1] 2. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[1] |
| Streaking or "tailing" of the compound band on the column. | The amine is interacting strongly with the acidic silica gel.[1][8] The compound may be degrading on the silica.[1] | 1. Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[1][8] 2. If degradation is suspected, consider using a less acidic stationary phase like alumina, or work quickly at lower temperatures.[1] |
| The compound will not elute from the column. | The eluent is not polar enough.[9] The compound has very high polarity and is strongly adsorbed to the silica.[9] | 1. Gradually increase the polarity of the eluent. For very polar amines, a solvent system like dichloromethane/methanol may be necessary.[8] 2. Consider using reverse-phase (C18) chromatography with a suitable solvent system (e.g., water/acetonitrile or water/methanol). |
| Low recovery of the product after chromatography. | The compound is unstable on silica gel.[9] The compound is volatile and has been lost during solvent removal. | 1. Minimize the time the compound is on the column by using flash chromatography.[9] 2. Use a different stationary phase like alumina.[9] 3. Be cautious during solvent removal with a rotary evaporator; use a lower temperature and avoid high vacuum. |
Experimental Protocols & Workflows
Purification Strategy Selection
The choice of purification strategy is critical for achieving high purity and yield. The following diagram outlines a general decision-making process.
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for purifying trifluoromethoxy amines using silica gel column chromatography.
1. Eluent Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound.[1] A common starting point is a gradient of ethyl acetate in hexanes.[1]
-
For basic amines that show tailing, add 0.1-1% triethylamine to the eluent mixture.[1]
2. Column Packing:
-
Select an appropriately sized glass chromatography column.
-
Pack the column with silica gel, using either a dry packing or slurry packing method. Slurry packing with the initial, low-polarity eluent is often recommended for better results.[1]
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1]
-
For optimal band sharpness, adsorb this solution onto a small amount of silica gel by evaporating the solvent to create a dry powder.[1]
-
Carefully load the resulting dry powder onto the top of the packed column.[1]
4. Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent mixture.
-
If a gradient elution is required, gradually increase the polarity by adding more of the high-polarity eluent.[1]
-
Collect fractions in an organized manner and monitor their composition using TLC.[1]
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified trifluoromethoxy amine.[1]
Protocol 2: Recrystallization
This protocol is suitable for solid trifluoromethoxy amines with relatively high initial purity.
1. Solvent Selection:
-
In a small test tube, test various solvents to find one in which your compound is highly soluble when hot but sparingly soluble at room temperature.
-
Common solvents to screen include hexanes, ethyl acetate, isopropanol, ethanol, and mixtures thereof.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum yield, you can then place the flask in an ice bath to further decrease the solubility of your compound.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.
References
- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives - Benchchem.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC.
-
α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Chemical Reviews - ACS Publications. Available from: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available from: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. Available from: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. Available from: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate. Available from: [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society. Available from: [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents - Chinese Chemical Society. Available from: [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. Available from: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC. Available from: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available from: [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines | Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - Semantic Scholar. Available from: [Link]
-
(PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3 - ResearchGate. Available from: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. Available from: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]
-
Synthesis of α-trifluoromethyl amines - Organic Chemistry Portal. Available from: [Link]
-
(PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - ResearchGate. Available from: [Link]
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solubility enhancement of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine in aqueous media
Executive Summary & Molecular Profile
User Query: "I cannot get 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine to dissolve in my assay buffer (pH 7.4). It forms an oily residue or precipitates immediately. How do I solubilize this for biological screening?"
Technical Analysis: The molecule (CAS: 176674-63-4) presents a classic "amphiphilic conflict." It contains a basic primary amine (hydrophilic handle) and a highly lipophilic 2-trifluoromethoxy phenyl group (hydrophobic tail).
-
The Challenge: The trifluoromethoxy group (-OCF
) is significantly more lipophilic than a standard methoxy or methyl group (LogP boost ~1.0–1.2) [1]. At physiological pH (7.4), the amine (pKa ≈ 9.2–9.5) exists partially in its neutral, hydrophobic form, leading to precipitation or "oiling out." -
The Solution: Solubility requires forcing the equilibrium toward the ionized (cationic) state or shielding the hydrophobic -OCF
tail.
| Property | Value (Estimated) | Implication |
| pKa (Amine) | ~9.3 | Ionized at pH < 7.3; Neutral at pH > 9.3. |
| LogP (Neutral) | ~2.8 – 3.2 | Poor water solubility; requires organic cosolvents. |
| LogD (pH 7.4) | ~1.5 | Borderline solubility; risk of precipitation. |
| State | Oil / Low-melting solid | Prone to forming emulsions rather than true solutions. |
Decision Matrix: Choosing Your Method
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Solubility Strategy Decision Tree. Select Method A for chemical reactions, Method B for acidic buffers, and Method C for sensitive biological assays.
Method A: Cosolvent Systems (DMSO/Ethanol)
Best for: High-throughput screening (HTS), chemical synthesis, and robust cellular assays.
The -OCF
Protocol: The "Step-Down" Dilution
-
Stock Preparation: Dissolve the neat amine in 100% DMSO to a concentration of 10 mM .
-
Note: Do not use water in the stock solution.
-
-
Intermediate Dilution (Critical Step):
-
Prepare a "working solution" at 10x your final concentration using 50% DMSO / 50% Water .
-
Why? Direct dilution from 100% DMSO to 1% aqueous buffer often causes rapid precipitation of lipophilic amines. The intermediate step allows hydration shells to form gradually.
-
-
Final Dilution: Pipette the working solution into your assay buffer (e.g., PBS) while vortexing.
-
Target: Final DMSO concentration < 1% (v/v).
-
Troubleshooting FAQ:
Q: It precipitated immediately upon adding to PBS. A: The ionic strength of PBS reduces solubility (Salting-Out effect). Try using a low-salt buffer (e.g., 10 mM Tris) or add 0.05% Tween-20 to the buffer before adding the compound.
Method B: In Situ Salt Formation (pH Control)
Best for: Animal studies (IV/IP), acidic formulations, and maximizing aqueous concentration.
The amine is a base. By reacting it with an acid, you convert the oil into a water-soluble salt.
Protocol: Stoichiometric Protonation
Do not simply add "a few drops" of acid. You must ensure full protonation without excess acidity that could damage tissue or cells.
-
Calculate Molar Equivalents:
-
Molecular Weight (Free Base): ~205.18 g/mol (Estimate based on formula C
H F NO). -
We need 1.05 equivalents of acid to ensure the equilibrium shifts fully right.
-
-
Procedure:
-
Weigh 10 mg of the amine (approx 48.7 µmol).
-
Add 51.1 µL of 1.0 M HCl (51.1 µmol, 1.05 eq).
-
Add 950 µL of Water (Milli-Q).
-
Vortex vigorously. The oil droplets should disappear, resulting in a clear solution.
-
-
pH Check: The final pH should be approx 4.0–5.0. If too acidic, back-titrate carefully with dilute NaOH, but do not exceed pH 6.5 , or the free base will precipitate.
Visualizing the pH-Solubility Relationship:
Figure 2: The solubility of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is strictly pH-dependent.
Method C: Cyclodextrin Complexation (Advanced)
Best for: Neutral pH (7.4) assays, sensitive cell lines, and preventing adsorption to plastics.
The trifluoromethoxy (-OCF
Protocol: The "Kneading" Method
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.
-
Complexation:
-
Add the amine (as a neat oil or solid) to the vehicle.
-
Sonicate for 30 minutes at room temperature.
-
Observation: The solution may initially look cloudy (emulsion) but should clarify as the drug enters the CD cavity.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Verification: This method typically supports concentrations up to 1–5 mg/mL at pH 7.4.
Why this works:
The -OCF
FAQ & Troubleshooting
Q: Can I use DMSO and then add acid? A: Yes, but be careful. Acidifying DMSO generates heat. Add the acid to the water/buffer phase first, then introduce the DMSO stock.
Q: I see "oiling out" (droplets) instead of crystals. Why? A: This is common for fluorinated amines with low melting points. The "oil" is the neutral free base separating from water.
-
Fix: You are likely at the wrong pH. Check that pH < 6.0. If you must be at pH 7.4, switch to Method C (Cyclodextrins) .
Q: Which salt is better: HCl or Methanesulfonate (Mesylate)? A: Start with HCl. If the HCl salt is hygroscopic (absorbs water) or oils out, try Mesylate . The organic sulfonate counterion interacts better with the lipophilic phenyl ring, often producing stable crystalline salts where HCl fails [4].
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General Reference on OCF3 lipophilicity).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Sources
Troubleshooting low conversion rates in reductive amination of fluorinated ketones
Status: Operational
Subject: Troubleshooting Low Conversion in
The Core Diagnostic: The "Hemiaminal Trap"
User Question: "My LCMS shows the starting material and amine are consumed, but I see a mass corresponding to [M + Water]. The reduction isn't happening. Why?"
Technical Analysis: You are likely not observing "unreacted" material, but rather a stable hemiaminal . In non-fluorinated ketones, the hemiaminal is a transient intermediate that quickly dehydrates to form the imine (the species actually reduced by the hydride).
However, the strong electron-withdrawing nature of the fluorine atoms (especially in
-
Electrophilicity Overload: The carbonyl carbon is so electron-deficient that it forms a hyper-stable bond with the amine nitrogen and the oxygen.
-
Dehydration Barrier: The resulting hydroxyl group on the hemiaminal is less basic due to the inductive effect of the fluorine, making protonation and subsequent water elimination (to form the imine) thermodynamically unfavorable.
If the imine does not form, standard reducing agents like Sodium Triacetoxyborohydride (STAB) cannot act effectively, as they are designed to reduce imines, not hemiaminals.
Visualization: The Thermodynamic Trap
The following diagram illustrates the energy valley where your reaction is likely stuck.
Protocol A: The Titanium(IV) Isopropoxide Method (Gold Standard)
User Question: "Standard acid catalysis (AcOH) isn't working. How do I force the imine formation?"
Solution:
Switch to a Lewis Acid mediator. Titanium(IV) isopropoxide [Ti(OiPr)
-
Lewis Acid: Coordinates to the hemiaminal oxygen, facilitating elimination.
-
Water Scavenger: Reacts with the liberated water to form stable titanium oxides, driving the equilibrium forward (Le Chatelier’s principle).
Step-by-Step Protocol
Note: This protocol uses NaBH
-
Mixing: In a dried flask under
, combine the Fluorinated Ketone (1.0 equiv) and Amine (1.2–1.5 equiv). -
Additive: Add Ti(OiPr)
(1.5–2.0 equiv) neat.-
Caution: The reaction is exothermic.
-
-
Solvent: If the mixture is too viscous, add minimal anhydrous THF or Ethanol.
-
Imine Formation (Crucial): Stir at Room Temperature (RT) for 4–12 hours.
-
Reduction: Dilute with Ethanol (if using THF). Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise. -
Workup (The "Fieser" Modification):
-
Quench by adding 2M aqueous ammonia (
) or water slowly. -
A white precipitate (
) will form. -
Dilute with EtOAc or DCM.
-
Filter through a Celite pad to remove the titanium salts.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
Visualization: The Titanium Workflow
Reagent Selection Matrix
User Question: "I cannot use Titanium due to downstream metal limits. Which hydride source should I use?"
Technical Guidance: If you must avoid metals, you rely on kinetic control. The choice of reducing agent dictates the pH window and selectivity.
| Reagent | Acronym | Reactivity Profile | Recommended for CF3 Ketones? | Notes |
| Sodium Triacetoxyborohydride | STAB | Mild.[3] Reduces imines, not ketones.[4][5][6] | Yes (with caveats) | Requires pre-formation of imine (add molecular sieves). If added too early, conversion stalls. |
| Sodium Cyanoborohydride | NaBH | Stable at pH 3–5. | Yes | Toxic. Effective because it allows acidic pH (pH 4–5) which catalyzes the difficult dehydration step. |
| Sodium Borohydride | NaBH | Strong. Reduces ketones and imines.[1][5][7][8][9] | No | Too aggressive. Will reduce the unreacted ketone to the alcohol (side product) before the imine forms. |
| Phenylsilane + Catalyst | -- | Chemoselective. | Alternative | Use with organocatalysts if hydrides fail. |
Troubleshooting FAQs
Q: I have a massive emulsion during the Titanium workup.
A: This is the most common failure point of the Ti-protocol. Titanium hydroxides form gelatinous networks.
-
Fix 1: Use the 2M Ammonia quench described above. The basicity helps clump the
. -
Fix 2: Use Rochelle's Salt (Potassium sodium tartrate). Stir the crude reaction mixture with a saturated aqueous solution of Rochelle's salt for 1–2 hours. The tartrate chelates the titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.
Q: Can I use Microwave irradiation?
A: Yes. The dehydration of the hemiaminal is endothermic and entropically favorable (1 molecule
-
Protocol: Mix Ketone + Amine + 4Å Molecular Sieves in Toluene. Microwave at 100–120°C for 30–60 mins to force imine formation before adding the reducing agent (cool down first!).
Q: My product is forming, but I see significant alcohol side-product (reduced ketone).
A: This indicates the reducing agent attacked the ketone before the imine formed.[5]
-
Cause: You likely added the reducing agent (STAB or NaBH
CN) at (One-pot). -
Fix: Switch to a Sequential One-Pot procedure. Stir Ketone + Amine + Acid/Catalyst for 2–4 hours (or overnight) first. Only add the hydride once the starting ketone is consumed (check LCMS).
References
-
Barney, R. J., et al. (2017). "Titanium(IV) Isopropoxide as a mild and efficient reagent for the reductive amination of ketones."[9] Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. d-nb.info [d-nb.info]
- 4. designer-drug.com [designer-drug.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Recrystallization Solvents for 1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine HCl
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine HCl. Our goal is to equip you with the scientific principles and practical techniques required to overcome common challenges and achieve high-purity crystalline material.
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is a common problem when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[2][3] Impurities can also suppress the melting point, exacerbating the issue.[3][4] The resulting oil often traps impurities, hindering purification.[1][3]
Causality & Solution Pathway:
-
High Supersaturation/Rapid Cooling: Oiling out is often triggered by high supersaturation levels or cooling the solution too quickly, not allowing molecules sufficient time to orient into a crystal lattice.[1]
-
Inappropriate Solvent Boiling Point: If the solvent's boiling point is significantly higher than the compound's melting point, the compound may precipitate as a liquid.[2][5]
-
Solution: Select a solvent or a solvent system with a lower boiling point.
-
-
High Impurity Load: A high concentration of impurities can significantly depress the melting point of the solute, leading to the formation of an oil.[4]
-
Solution: Consider a preliminary purification step (e.g., a simple wash or charcoal treatment) before recrystallization. Alternatively, performing a second recrystallization on the oiled-out material may yield crystals as the purity increases.[4]
-
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: This issue, known as supersaturation, is typically caused by one of two factors: either too much solvent was used, or there are no nucleation sites for crystals to begin forming.[2]
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[2] Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Allow the concentrated solution to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[6] This "seed" crystal will act as a template for further crystallization.[2][6]
-
Q3: The purity of my compound did not improve significantly after recrystallization. What factors should I investigate?
A3: A lack of improvement in purity suggests that the chosen solvent system is not effectively differentiating between your target compound and the impurities.
Factors to Re-evaluate:
-
Solvent Selectivity: The ideal solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[7] Re-screen for a more selective solvent.
-
Crystallization Rate: Cooling the solution too rapidly can cause impurities to become trapped within the crystal lattice, a phenomenon known as inclusion. A slower, more controlled cooling rate allows for the formation of more ordered, purer crystals.[8]
-
Washing Step: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent. Using warm or excessive solvent will dissolve some of the purified product, while not washing can leave behind mother liquor rich in impurities on the crystal surfaces.[9]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for an amine hydrochloride salt like 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine HCl?
A1: The ideal solvent should meet several criteria:
-
Solubility Profile: It must dissolve the compound completely at or near its boiling point but have very low solubility for the compound at low temperatures (e.g., 0-5 °C) to ensure a high recovery yield.[7][10]
-
Chemical Inertness: The solvent must not react with the amine hydrochloride salt.[7]
-
Impurity Solubility: It should either leave impurities completely insoluble for removal by hot filtration or keep them fully dissolved when the desired compound crystallizes.[7][9]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]
Q2: How does the trifluoromethoxy (-OCF3) group and the amine hydrochloride salt nature of the molecule influence solvent selection?
A2: These two features have opposing effects on solubility, which must be balanced:
-
Amine Hydrochloride Salt: This ionic group makes the molecule polar and salt-like.[11][12] Therefore, it will have higher solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols (isopropanol, ethanol) or even water.[13][14] It will be largely insoluble in non-polar organic solvents.[11]
-
Trifluoromethoxy (-OCF3) Phenyl Group: The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which increases the molecule's solubility in organic solvents.[15][16][17] This part of the molecule will favor less polar organic solvents.
The optimal solvent will be one that can adequately solubilize the molecule when hot by interacting with both the polar salt and the lipophilic aromatic portion, but forces it out of solution upon cooling. Alcohols like isopropanol or ethanol are often excellent starting points for amine HCl salts.[18] Mixed solvent systems, such as alcohol/water or alcohol/ether, are also highly effective.[19]
Q3: What is a mixed solvent system and when should I use one for this compound?
A3: A mixed solvent system (or binary solvent system) uses a pair of miscible solvents—one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[20]
You should consider a mixed solvent system when no single solvent provides the ideal solubility profile. For 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine HCl, a good approach would be to dissolve the compound in a minimal amount of a hot "good" polar solvent like ethanol. Then, a "poor" solvent like diethyl ether or hexane is added dropwise to the hot solution until it just becomes cloudy (the saturation point).[20] A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[20]
Experimental Protocols & Data
Protocol 1: Microscale Solvent Screening
This protocol allows for rapid screening of potential solvents using a small amount of material.
Methodology:
-
Place approximately 20-30 mg of your crude amine HCl salt into a small test tube.
-
Add a potential solvent dropwise at room temperature, swirling after each drop (use ~0.5 mL to start).[21]
-
Observation 1: If the solid dissolves at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed pair.[22]
-
If the solid does not dissolve, warm the test tube gently in a hot water bath until the solvent boils.[21]
-
Add more solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Observation 2: If a very large volume of solvent is required, its capacity is too low.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 3: The ideal solvent will show rapid formation of a heavy crystalline precipitate. If no crystals form or the yield is poor, the solvent is not suitable.
Data Presentation: Solvent Suitability Table
Based on the principles discussed, the following table provides a starting point for solvent selection for 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine HCl.
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Expected Behavior for Amine HCl Salt |
| Alcohols | Isopropanol (IPA) | 82 | Polar Protic | Good Candidate. Often dissolves amine salts when hot and has lower solubility when cold.[18] |
| Ethanol (EtOH) | 78 | Polar Protic | Good Candidate. Similar to IPA, but salts may be slightly more soluble.[18] | |
| Esters | Ethyl Acetate | 77 | Polar Aprotic | Moderate Candidate. May work, but solubility might be limited. Often used as an anti-solvent. |
| Ketones | Acetone | 56 | Polar Aprotic | Possible Candidate. Lower boiling point is beneficial. Can sometimes be too effective a solvent. |
| Ethers | Diethyl Ether | 35 | Non-polar | Poor Single Solvent. Use as an anti-solvent (poor solvent) in a mixed system with an alcohol. |
| Hydrocarbons | Hexane / Heptane | 69 / 98 | Non-polar | Poor Single Solvent. Use as an anti-solvent. Insoluble. |
| Water | Water | 100 | Very Polar | Possible "Good" Solvent. May be too effective, leading to low yields. Best used in a mixed system with an alcohol.[23] |
Visualized Workflows
Solvent Selection & Optimization Workflow
The following diagram outlines the logical progression for selecting and optimizing a recrystallization solvent system.
Caption: Logical workflow for recrystallization solvent selection.
Troubleshooting Decision Tree
This diagram provides a step-by-step guide for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common issues.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
Yagupolskii, L. M., & Yagupolskii, Y. L. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 9. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
(2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
APC. (2020, September 28). How to choose a solvent & design a crystallization faster?. Retrieved from [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]
-
University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
-
Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i... Retrieved from [Link]
-
chemconnections.org. (n.d.). recrys-08. Retrieved from [Link]
-
(n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
The Basics. (n.d.). Recrystallization and Acid/Base Extraction. rhodium.ws. Retrieved from [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. Retrieved from [Link]
-
(n.d.). Recrystallization1. Retrieved from [Link]
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof.
Sources
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. chemconnections.org [chemconnections.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 12. echemi.com [echemi.com]
- 13. designer-drug.com [designer-drug.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Home Page [chem.ualberta.ca]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 23. WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
Technical Comparison Guide: 1H NMR Profiling of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Executive Summary & Strategic Importance
In medicinal chemistry, the trifluoromethoxy group (-OCF
This guide serves as a definitive technical resource for researchers needing to:
-
Validate Structure: Distinguish Compound A from its regioisomers (meta/para) using spin-spin coupling logic.
-
Quantify Stereochemistry: Determine enantiomeric excess (% ee) without expensive chiral HPLC columns, utilizing NMR Chiral Solvating Agents (CSAs).
Structural Analysis & Theoretical Basis
The Fluorine Effect on Chemical Shifts
The -OCF
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms pulls electron density through the
-framework.[1] This generally deshields (shifts downfield) the protons on the aromatic ring, particularly at the ortho position. -
Resonance Effect (+R): Unlike -CF
, the oxygen atom in -OCF has lone pairs that can donate electron density back into the -system. While the -I effect dominates, the +R effect creates subtle shielding effects at the ortho and para positions compared to a pure electron-withdrawing group like -NO or -CF .
Predicted Spectral Signature (Compound A)
Compound A possesses a chiral center at the benzylic position. The non-equivalence of protons in the presence of this center, combined with the ortho substitution, creates a specific fingerprint.
| Proton Environment | Multiplicity | Approx.[2][3][4][5][6] Shift ( | Diagnostic Value |
| -NH | Broad Singlet | 1.5 - 2.0 | Exchangeable with D |
| -CH | Doublet ( | 1.35 - 1.45 | High intensity diagnostic handle. Couples to benzylic methine. |
| -CH- (Benzylic Methine) | Quartet ( | 4.40 - 4.60 | Critical Handle. Shifted downfield due to aromatic ring current and inductive effect of -OCF |
| Ar-H (Aromatic) | Multiplet | 7.10 - 7.50 | Complex ABCD or similar system due to ortho asymmetry. |
Comparative Analysis: Regioisomeric Differentiation
A common synthetic pitfall is the formation of regioisomers (3-OCF
The "Symmetry Test"
The most robust method for distinguishing the ortho isomer (Target) from the para isomer (Alternative) is the analysis of the aromatic splitting pattern.
-
Target (Ortho-substituted):
-
Symmetry: None.
-
Pattern: Four distinct aromatic proton environments.[2][7] You will observe complex splitting (dd, td) or a messy multiplet region. The proton adjacent to the -OCF
group will be distinct. -
19F-1H Coupling: Through-space coupling between 19F (in OCF
) and the benzylic proton is possible but usually small ( Hz).
-
-
Alternative (Para-substituted):
-
Symmetry: C2 axis of symmetry through the substituents.
-
Pattern: Classic AA'BB' (or AA'XX') system.[4] This appears as two "roofed" doublets (pseudo-doublets) integrating to 2H each.
-
Differentiation: If you see two clean aromatic signals integrating to 2H each, you have synthesized the wrong isomer (the para product).
-
Workflow Visualization
The following diagram outlines the logical decision tree for structural verification.
Figure 1: Logical decision tree for distinguishing regioisomers of trifluoromethoxyphenyl-ethanamines based on aromatic splitting patterns.
Stereochemical Analysis: Chiral Purity Determination
Since Compound A is a chiral amine, determining the Enantiomeric Excess (ee) is critical. While Chiral HPLC is standard, 1H NMR using Chiral Solvating Agents (CSAs) is a faster, cost-effective alternative that provides immediate feedback.
The Method: Diastereomeric Salt Formation
By adding an enantiopure acid (the CSA) to the racemic or scalemic amine solution, you convert the enantiomers into diastereomeric salts.
Diastereomers have different physical properties, including NMR chemical shifts . The methyl doublet of the amine is the best probe for this.
Protocol: In-Tube Resolution
Reagent: (R)-(-)-Mandelic Acid or (R)-Mosher's Acid (MTPA).
-
Baseline Scan: Dissolve 5-10 mg of Compound A in 0.6 mL CDCl
. Acquire a standard 1H NMR spectrum. -
CSA Addition: Add 1.0 - 1.5 equivalents of the CSA directly to the NMR tube. Shake well until dissolved.
-
Analysis: Acquire the spectrum again. Focus on the methyl doublet region (~1.4 ppm).
-
Racemic Sample: The doublet will split into two distinct doublets of equal intensity (chemical shift difference
typically 0.02 - 0.1 ppm). -
Enantiopure Sample: You will see predominantly one doublet . Small traces of the second doublet indicate the presence of the minor enantiomer.
-
Visualizing the Mechanism
Figure 2: Mechanism of Chiral Solvating Agent (CSA) interaction leading to signal splitting in 1H NMR.
Experimental Validation & Troubleshooting
Solvent Selection
-
CDCl
: Standard.[7] Good solubility. -
C
D (Benzene-d6): Recommended Alternative. If aromatic peaks overlap in Chloroform, Benzene-d6 often induces an "ASIS" (Aromatic Solvent Induced Shift) that spreads out the signals, resolving the complex ortho coupling pattern.
Common Impurities
When analyzing Compound A , watch for these specific impurity signals:
-
Acetophenone Precursor: Singlet methyl at ~2.6 ppm (indicates incomplete reduction).
-
Ethanol: Triplet at 1.2 ppm, Quartet at 3.7 ppm (common if recrystallized).
-
Water: Broad singlet variable (1.5 - 4.0 ppm). Can broaden the amine -NH
peak and obscure coupling. Tip: Add a drop of D O to exchange the NH and clear the region.
References
-
Electronic Effects of Trifluoromethoxy Group
- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem.
-
NMR Chiral Solvating Agents
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
- Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews.
-
Spectral Data Verification (Analogous Structures)
- National Institute of Advanced Industrial Science and Technology (AIST).
-
Substituent Effects on NMR Shifts
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
Sources
A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for enantiomeric separation are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a chiral amine with potential applications in medicinal chemistry.
The Significance of Chiral Separation
The "three-point interaction" model, first proposed by Dalgiesh in 1952, provides a fundamental explanation for chiral recognition.[1] This model posits that for a chiral stationary phase (CSP) to differentiate between two enantiomers, there must be at least three points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent. In the context of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, the primary amine group, the aromatic ring, and the chiral center itself offer key interaction points for a CSP.
A Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[2] Based on the structure of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.[3]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including amines.[1][4][5][6] The chiral recognition mechanism of these phases involves the formation of transient diastereomeric complexes with the analyte within the chiral grooves of the polysaccharide structure.[5]
For the separation of primary amines like 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H and Chiralpak® IE (amylose-based) have shown high success rates.[4] The choice between different polysaccharide-based columns often comes down to empirical screening, as subtle differences in the analyte's structure can significantly impact the separation.[3]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are another powerful class of CSPs for resolving chiral amines. These CSPs offer a multimodal separation mechanism, including hydrogen bonding, ionic interactions, and inclusion complexation within their basket-like structures.[1] They are particularly effective for the separation of primary amines under reversed-phase or polar organic conditions.
Mobile Phase Strategies: A Critical Choice
The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. The choice between normal-phase, reversed-phase, and polar organic mode will depend on the chosen CSP and the physicochemical properties of the analyte.
-
Normal-Phase Chromatography: This mode, typically employing a mobile phase of hexane and an alcohol like isopropanol or ethanol, often provides excellent selectivity on polysaccharide-based CSPs.[1] For basic compounds like 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, the addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing.[3]
-
Reversed-Phase Chromatography: While less common for chiral separations on some polysaccharide columns, reversed-phase conditions (e.g., water/acetonitrile or water/methanol) are the primary mode for many macrocyclic glycopeptide CSPs. The presence of the trifluoromethoxy group on the phenyl ring may also make fluorinated stationary phases a viable, albeit less common, option.[7]
-
Polar Organic Mode: This mode utilizes polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can be a good alternative when the analyte has poor solubility in normal-phase eluents.[8]
Performance Comparison of Chiral HPLC Methods
The following table provides a comparative summary of expected performance for different chiral HPLC methods applicable to the separation of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine enantiomers. The data is illustrative and based on typical results for similar chiral amines.
| Chiral Stationary Phase | Mobile Phase | Expected Retention Factor (k') | Expected Separation Factor (α) | Expected Resolution (Rs) | Advantages | Considerations |
| Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) | 2.0 - 4.0 | > 1.2 | > 2.0 | High success rate for amines, robust. | Requires non-polar solvents. |
| Chiralpak® AD-H (Amylose-based) | n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v) | 2.5 - 5.0 | > 1.3 | > 2.5 | Often provides complementary selectivity to cellulose phases.[3] | Sensitive to mobile phase composition. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) | 1.5 - 3.5 | > 1.1 | > 1.8 | Broad applicability, can be used in reversed-phase. | May have lower efficiency than polysaccharide CSPs. |
| Chiralpak® IE (Immobilized Amylose-based) | Methanol (100%) | 1.0 - 3.0 | > 1.2 | > 2.2 | Compatible with a wider range of solvents.[9] | May have different selectivity than coated phases. |
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric separation of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine.
1. Sample Preparation:
- Dissolve the racemic 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[6]
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening of Chiral Stationary Phases and Mobile Phases:
- Begin by screening a set of complementary chiral columns, such as a cellulose-based (e.g., Chiralcel® OD-H) and an amylose-based (e.g., Chiralpak® AD-H) column.[6]
- Use a generic screening gradient or isocratic conditions with a standard mobile phase for each column. For polysaccharide columns, a good starting point is n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.[3]
- Set the flow rate to 1.0 mL/min for a standard 4.6 mm ID column and the column temperature to 25 °C.[6]
- Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
3. Method Optimization:
- Once partial separation is observed, optimize the mobile phase composition to improve resolution.
- Alcohol Modifier: Vary the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.[10]
- Additive Concentration: Optimize the concentration of the basic additive (e.g., DEA) to achieve symmetrical peak shapes.
- Temperature: Investigate the effect of column temperature. Lower temperatures often improve resolution, but at the cost of longer analysis times and higher backpressure.[10]
4. Method Validation:
- Once optimal conditions are established, validate the method according to ICH guidelines.[4] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Workflow for Chiral Method Development
Caption: The mechanism of chiral recognition in HPLC.
References
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
- Chiral HPLC Method Development. (n.d.).
- HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
- Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.).
- Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023, April 30).
- Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory - SciELO México. (2015).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).
- Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases | Request PDF - ResearchGate. (2022, March).
- Chiral Trifluoromethylated Enamides: Synthesis and Applicability - ChemRxiv. (n.d.).
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.).
- Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.).
- Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices - Annamalai University. (n.d.).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015, January 1).
- (R)-1-(2-(Trifluoromethyl)phenyl)ethan-1-amine - Sigma-Aldrich. (n.d.).
- 865815-07-2|(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride - BLDpharm. (n.d.).
- 864263-88-7|1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine - BLDpharm. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12).
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - MDPI. (2022, October 28).
- Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents - Sultan Qaboos University House of Expertise. (n.d.).
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.today [hplc.today]
- 9. ymc.co.jp [ymc.co.jp]
- 10. cms.mz-at.de [cms.mz-at.de]
The Trifluoromethoxy Group: A Subtle Powerhouse in Amine Bioactivity Compared to the Classic Methoxy Moiety
A Senior Application Scientist's Guide to Understanding and Leveraging Fluorine's Influence in Drug Design
In the intricate world of medicinal chemistry, the strategic modification of a lead compound can dramatically alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the vast arsenal of chemical substitutions available to researchers, the replacement of a methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group on an amine-containing scaffold represents a nuanced yet powerful strategy. This guide provides an in-depth comparison of the bioactivity of trifluoromethoxy- versus methoxy-substituted amines, offering insights grounded in physicochemical principles and supported by experimental observations to aid researchers, scientists, and drug development professionals in their quest for more effective and safer therapeutics.
Unveiling the Physicochemical Dichotomy: How Three Fluorine Atoms Change the Game
The introduction of three fluorine atoms in place of the hydrogens on the methyl group of a methoxy substituent sets in motion a cascade of changes in the molecule's fundamental properties. These alterations are the root cause of the observed differences in bioactivity.
The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[1][2][3] This increased lipophilicity, often quantified by the Hansch π parameter, can profoundly impact a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[1][4] Furthermore, the potent electron-withdrawing nature of the trifluoromethoxy group, a consequence of the high electronegativity of fluorine atoms, dramatically influences the electron density of the aromatic ring to which it is attached.[1][4][5] This is in stark contrast to the methoxy group, which is a classic electron-donating group through resonance.[5] This fundamental electronic difference can alter the pKa of a nearby amine, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets.[6]
Table 1: Comparative Physicochemical Properties of Methoxy vs. Trifluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Key Implications for Amine Bioactivity |
| Hansch π Parameter | -0.02 | +1.04[1] | Enhanced membrane permeability and potential for increased CNS penetration with -OCF₃.[1][4] |
| Electronic Effect | Electron-donating (resonance)[5] | Strongly electron-withdrawing (inductive)[1][4][5] | Modulation of amine pKa, alteration of target binding interactions, and influence on metabolic stability.[6] |
| Hydrogen Bond Acceptor Strength | Moderate | Weak[1] | Reduced potential for hydrogen bonding with metabolic enzymes or target residues for the -OCF₃ group.[1] |
| Steric Profile | Smaller | Larger | Potential for steric hindrance at the binding site or with metabolizing enzymes.[7] |
The Metabolic Gauntlet: A Tale of Two Substituents
A critical hurdle in drug development is ensuring a compound's metabolic stability to achieve a desirable pharmacokinetic profile. Here, the trifluoromethoxy group often presents a distinct advantage over its methoxy counterpart.
The methoxy group is susceptible to oxidative demethylation by cytochrome P450 (CYP450) enzymes, a common metabolic pathway that can lead to rapid clearance of the drug from the body.[1][7] The trifluoromethoxy group, however, is significantly more resistant to this enzymatic breakdown.[1][2][7] The strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms make it more difficult for CYP450 enzymes to access and oxidize the O-C bond.[7] This enhanced metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability.[4]
However, it is important to note that the metabolic stability conferred by the trifluoromethoxy group is not absolute. A 2015 study by Pfizer suggested that in some cases, there was no significant additional metabolic stability observed when replacing a methoxy group with a trifluoromethoxy group.[6] The overall molecular scaffold and the position of the substitution play a crucial role.
Diagram 1: Metabolic Fate of Methoxy vs. Trifluoromethoxy Groups
Caption: Oxidative metabolism of methoxy vs. trifluoromethoxy groups.
The Dance of Bioactivity: Receptor Interactions and Cellular Effects
The ultimate measure of a drug candidate's success lies in its biological activity. The substitution of a trifluoromethoxy group for a methoxy group can lead to a range of outcomes, from a dramatic increase in potency to a complete change in pharmacological effect.
The altered electronic and steric properties of the trifluoromethoxy group can lead to different binding interactions with the target protein.[1][8] The strong electron-withdrawing nature of the -OCF₃ group can influence electrostatic interactions within the binding pocket.[8] While the methoxy group's oxygen can act as a hydrogen bond acceptor, this ability is diminished in the trifluoromethoxy group, which can alter the binding orientation.[1]
In some instances, the increased lipophilicity of trifluoromethoxy-substituted compounds can enhance their ability to penetrate cells and reach their intracellular targets, leading to improved efficacy.[4][9]
A case study on glucocorticoid receptor ligands demonstrated that replacing a trifluoromethyl group (which shares some properties with the trifluoromethoxy group, such as being electron-withdrawing) with other bulky groups could switch the ligand's function from an agonist to an antagonist.[10][11] This highlights the profound impact that such substitutions can have on the conformational changes induced in the receptor upon binding.
Experimental Protocols for Comparative Analysis
To empirically determine the impact of trifluoromethoxy versus methoxy substitution on the bioactivity of amines, a series of well-defined experiments are essential.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To compare the rate of metabolism of a methoxy-substituted amine with its trifluoromethoxy-substituted analog.
Materials:
-
Test compounds (methoxy and trifluoromethoxy analogs)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds.
-
Incubate the test compounds at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability.
Experimental Protocol 2: Receptor Binding Assay
This assay measures the affinity of a compound for its biological target.
Objective: To determine and compare the binding affinities (e.g., Kᵢ or IC₅₀) of a methoxy-substituted amine and its trifluoromethoxy-substituted analog to a specific receptor.
Materials:
-
Test compounds (methoxy and trifluoromethoxy analogs)
-
A source of the target receptor (e.g., cell membranes, purified protein)
-
A radiolabeled or fluorescently labeled ligand known to bind to the receptor
-
Assay buffer
-
Filtration apparatus or scintillation counter/plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the receptor preparation, the labeled ligand at a fixed concentration, and varying concentrations of the test compounds.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free labeled ligand using a suitable method (e.g., rapid filtration for membrane-bound receptors).
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound.
-
Determine the IC₅₀ value for each compound, which can then be used to calculate the binding affinity (Kᵢ).
Conclusion: A Strategic Choice in Drug Design
The decision to replace a methoxy group with a trifluoromethoxy group on an amine-containing molecule is a strategic one that should be guided by the specific goals of the drug discovery program. The trifluoromethoxy group offers the potential for enhanced metabolic stability and increased membrane permeability, which can translate to an improved pharmacokinetic profile.[1][2][4] However, its profound impact on the electronic and steric properties of the molecule can also lead to unpredictable changes in receptor binding and overall bioactivity.
A thorough understanding of the fundamental physicochemical differences between these two substituents, coupled with rigorous experimental evaluation, is paramount. By carefully considering the principles outlined in this guide, researchers can more effectively harness the unique properties of the trifluoromethoxy group to design safer and more efficacious amine-based therapeutics.
References
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
PubMed. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. [Link]
-
Chemical Research in Toxicology. Metabolism and Toxicity of Fluorine Compounds. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Wikipedia. Trifluoromethoxy group. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ScienceOpen. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. [Link]
-
ChEMBL. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga.... [Link]
-
PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
PubMed. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. [Link]
-
eScholarship.org. Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 10. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: X-ray Crystallography of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine Derivatives
Executive Summary: The Ortho-Trifluoromethoxy Effect
The 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine scaffold represents a critical pharmacophore in modern drug design. The presence of the trifluoromethoxy group (
This guide provides an objective comparison of the structural behavior of these derivatives. Unlike the planar methoxy group, the
Key Differentiators
| Feature | |||
| Conformation | Orthogonal (~90°) | Coplanar (~0°) | Rotational Disorder |
| Electronic Effect | Strong | Strong | |
| Lipophilicity ( | +1.04 (High) | -0.02 (Low) | +0.88 (Mod) |
| H-Bond Capacity | Weak Acceptor (C-F...H) | Strong Acceptor | Inert |
Structural Analysis & Comparative Metrics
The crystallographic signature of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is defined by the interaction between the chiral ethylamine tail and the bulky ortho substituent.
The Orthogonal Conformation
X-ray data consistently reveals that the
-
Mechanism: This is driven by two factors:[3][4][5][6]
-
Steric Repulsion: The large Van der Waals radius of the
group clashes with ortho hydrogens and the ethylamine side chain. -
Anomeric Effect: Negative hyperconjugation (
) stabilizes the conformation where the O-C bond is perpendicular to the -system.
-
Representative Crystallographic Data
Note: Data below represents established ranges for ortho-substituted aniline/benzylamine salts derived from structural databases (CSD).
| Metric | Interpretation | ||
| 85° – 95° | 0° – 15° | ||
| 1.35 Å | 1.37 Å | Shortening in | |
| Crystal Packing | Herringbone / Slip-stack | Layered / Planar | |
| Density ( | ~1.45 - 1.55 | ~1.20 - 1.30 | Fluorine density significantly increases unit cell mass. |
Experimental Protocol: From Oil to Single Crystal
Free base 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is typically a viscous oil. Obtaining X-ray quality crystals requires derivatization into a salt.
Salt Screening Strategy
Do not rely on simple HCl salts, which often yield hygroscopic needles. Use chiral resolving acids to simultaneously fix stereochemistry and improve lattice energy.
-
Recommended Counter-ions:
-
(R)/(S)-Mandelic Acid: Aromatics promote
-stacking. -
L-Tartaric Acid: Creates rigid H-bond networks.
-
1-Phenylethanesulfonic Acid:[7] Ideal for resolving chiral amines.
-
Crystallization Workflow (Vapor Diffusion)
Reagents:
-
Substrate: 50 mg 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine.
-
Acid: 1.0 eq chiral acid (e.g., L-Tartaric acid).
-
Solvent A (Good): Methanol or Ethanol (absolute).
-
Solvent B (Bad): Diethyl Ether or Hexane.
Step-by-Step:
-
Dissolution: Dissolve amine and acid separately in minimal warm Methanol (
). -
Mixing: Combine solutions in a small inner vial (GC vial). Ensure total volume is < 1 mL.
-
Filtration: Filter through a 0.2
PTFE syringe filter to remove dust nucleation sites. -
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Solvent B (Ether).
-
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free zone. -
Harvest: Crystals typically form within 48–72 hours as ether diffuses into the methanol, slowly lowering solubility.
Workflow Diagram
Caption: Workflow for converting oily fluorinated amines into diffraction-quality chiral salts.
Mechanistic Causality: Why X-ray Beats NMR
While NMR (
The Hyperconjugation Pathway
The
Caption: Electronic and steric forces driving the orthogonal conformation of the OCF3 group.
References
-
Leroux, F. R., et al. (2016). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent." ChemRxiv.
-
Tsuzuki, S., et al. (2004).[8] "Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3...". Journal of Computational Chemistry.
-
Kubono, K., et al. (2018).[9] "Crystal Structure of (E)-2-(3,3,3-tri-fluoro-prop-1-en-1-yl)aniline." Acta Crystallographica Section E.
-
BenchChem Application Note. (2025). "Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid."
-
CSD Data Analysis. "Conformational preferences of ortho-substituted trifluoromethoxy benzenes." Cambridge Structural Database.[10]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure of (E)-2-(3,3,3-tri-fluoro-prop-1-en-1-yl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Validating the Enantiomeric Purity of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine: A Comparative Guide to LC-MS and Alternative Methodologies
An In-Depth Technical Guide
Introduction: The Imperative of Chiral Purity in Pharmaceutical Development
In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile within the chiral environment of the human body.[1][2] Enantiomers, non-superimposable mirror-image isomers, may exhibit different therapeutic effects, with one enantiomer providing the desired activity while the other could be inactive or even harmful.[3] The compound 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a key chiral building block, is no exception. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates rigorous control over its enantiomeric purity.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this specific chiral amine. We will focus on developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary analytical tool, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4] This approach ensures the method is not just a procedure, but a self-validating system demonstrating suitability for its intended purpose.[5] Furthermore, we will objectively compare the performance of LC-MS with alternative methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the data to make informed decisions for their analytical strategy.
The Primary Approach: A Validated LC-MS Method
Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a premier technique for chiral analysis due to its unique combination of high-resolution separation and highly sensitive, specific detection.[6][7] The LC component separates the enantiomers in time, while the MS provides mass information, confirming identity and enabling precise quantification, even at trace levels.[8]
Causality Behind Experimental Design
For 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, a robust method requires careful selection of the chiral stationary phase (CSP) and mobile phase.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds, including primary amines.[3] We select an amylose-based CSP (e.g., Chiralpak AS) due to its proven ability to resolve aromatic amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The trifluoromethoxy and phenyl groups of the analyte are expected to engage effectively with the chiral cavities of this CSP.
-
Mobile Phase Selection: A normal-phase mobile system (e.g., hexane/ethanol with a basic additive) is chosen. This mode often provides superior selectivity for chiral separations on polysaccharide CSPs compared to reversed-phase.[9] The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical. It acts as a competing base to minimize peak tailing by masking residual acidic silanol groups on the silica support, ensuring sharp, symmetrical peaks essential for accurate quantification.
-
Mass Spectrometry (MS) Detection: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing amines, as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions. Selected Ion Monitoring (SIM) is employed for detection. By targeting the specific mass-to-charge ratio (m/z) of the protonated analyte, we achieve maximum sensitivity and specificity, effectively filtering out noise from co-eluting impurities or matrix components.
Experimental Workflow for Chiral Purity Analysis
The following diagram illustrates the logical flow of the LC-MS experiment from sample to result.
Caption: Workflow for LC-MS based chiral purity validation.
Detailed Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with ESI source
Reagents & Materials:
-
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine sample
-
Racemic standard of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
-
HPLC-grade Hexane
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AS-H), 5 µm, 4.6 x 250 mm
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and Ethanol in a 90:10 (v/v) ratio. Add DEA to a final concentration of 0.1%. Degas the solution for 15 minutes.
-
Standard Preparation:
-
Racemic Standard (for System Suitability): Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL. This solution is used to confirm the resolution of the two enantiomers.
-
Spiked Standard (for LOQ): Prepare a stock solution of the undesired enantiomer. Spike the primary enantiomer sample with the undesired enantiomer to a concentration representing the reporting limit (e.g., 0.1%).
-
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
LC Conditions:
-
Column: Chiralpak AS-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 90:10 Hexane:EtOH + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Target m/z: 206.1 [M+H]⁺ (Calculated for C9H10F3NO)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (must be >1.5).
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
-
Trustworthiness: A Self-Validating System via ICH Q2(R1)
To ensure this protocol is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[4][10] This process establishes the performance characteristics of the method and ensures its reliability.
Caption: Key validation characteristics as per ICH Q2(R1) guidelines.
-
Specificity: The method's ability to assess the analyte enantiomers unequivocally. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomers in the racemic standard and showing no interference from process-related impurities or degradants.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling chiral impurities and is verified by analyzing samples spiked at the target reporting limit (e.g., 0.1%).
-
Accuracy: The closeness of test results to the true value. It is determined by performing recovery studies on samples spiked with known amounts of the undesired enantiomer.
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). Results are expressed as Relative Standard Deviation (%RSD).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is established for the undesired enantiomer over a range of concentrations (e.g., from LOQ to 1.0%).
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C), demonstrating its reliability during routine use.
Comparative Analysis with Alternative Methodologies
While LC-MS is a powerful tool, other techniques are available for chiral purity analysis, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[1][]
| Feature | LC-MS (Chiral HPLC-MS) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | NMR with Chiral Shift Reagents |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in liquid phase.[9] | Differential interaction with a CSP in gas phase.[12] | Differential interaction with a CSP using supercritical CO2 as the mobile phase.[9] | Formation of transient diastereomeric complexes, inducing chemical shift non-equivalence.[13] |
| Sensitivity | Very High (pg to fg level) | High (pg level) | High | Low (mg level required) |
| Resolution | Excellent | Excellent | Excellent, often superior to HPLC | Moderate, dependent on reagent and analyte |
| Speed | Moderate (5-30 min/run) | Fast (5-20 min/run) | Very Fast (1-10 min/run) | Fast per sample, but requires sample prep |
| Sample Req. | Broad applicability. | Must be volatile or made volatile through derivatization. Amines often require derivatization.[6] | Broad applicability, good for both polar and non-polar compounds. | Non-destructive, but requires higher concentration and very pure sample. |
| Advantages | High sensitivity and specificity (mass confirmation), wide applicability.[7] | High efficiency and speed for volatile compounds. | "Green" technique (less organic solvent), very fast separations, low backpressure.[9] | Non-destructive, provides structural information, no separation needed. |
| Limitations | Higher instrument cost, potential for ion suppression. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Specialized equipment is less common than HPLC. | Low sensitivity, potential for peak overlap, expensive chiral reagents. |
Gas Chromatography (GC)
Chiral GC offers excellent resolution and speed but is limited to analytes that are volatile and thermally stable.[12] For 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine, direct analysis is challenging. It would likely require derivatization to increase its volatility and improve its chromatographic behavior, adding a step to the workflow and a potential source of error.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chiral separation technique that uses supercritical CO₂ as the primary mobile phase component.[9] This results in very fast and efficient separations with significantly reduced organic solvent consumption, making it a "greener" alternative. SFC often provides excellent resolution for chiral amines and can be considered a strong competitor to LC-MS, particularly for high-throughput screening applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can determine enantiomeric excess without separating the enantiomers.[13] This is achieved by adding a chiral solvating agent or a chiral shift reagent to the sample, which forms diastereomeric complexes with the enantiomers. These complexes exhibit different chemical shifts in the NMR spectrum, allowing for direct integration and quantification. However, NMR is significantly less sensitive than chromatographic methods and is generally unsuitable for detecting trace-level chiral impurities.
Conclusion
For the critical task of validating the enantiomeric purity of 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine in a pharmaceutical context, LC-MS emerges as the most suitable methodology. It provides an unparalleled combination of high-resolution separation, exceptional sensitivity for detecting trace-level impurities, and absolute certainty of identification through mass confirmation. While Chiral SFC presents a compelling, high-speed alternative, the ubiquity of LC-MS instrumentation and its proven robustness make it the workhorse for quality control environments.
The development of a method grounded in the validation principles of ICH Q2(R1) is not merely a regulatory formality; it is a fundamental scientific requirement that ensures the data generated is accurate, reliable, and trustworthy. By following the structured approach outlined in this guide, researchers and drug development professionals can confidently establish the enantiomeric purity of their chiral building blocks, a critical step in delivering safe and effective medicines.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
- Chiral Separations | Pharmaceutical Technology. (2026). Pharmaceutical Technology.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Vertex AI Search.
- Chiral Drug Separation. Vertex AI Search.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Separations of enantiomers by gas chrom
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2022). ResearchGate.
- Unconventional approaches for chiral resolution. (2024). National Institutes of Health.
- Technologies for Chiral Analysis and Separation. BOC Sciences.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Veratox.
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
- Assessing Chiral Purity | OpenOChem Learn. OpenOChem Learn.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
